(R)-4-Hydroxy Propranolol Hydrobromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₁₆H₂₂BrNO₃ |
|---|---|
Molecular Weight |
356.25 |
Synonyms |
4-[(2R)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol Hydrobromide; _x000B_(+)-4-Hydroxypropranolol Hydrobromide; (+)-Hydroxypropranolol Hydrobromide; |
Origin of Product |
United States |
Foundational & Exploratory
(R)-4-Hydroxy Propranolol Hydrobromide: Decoupling Antioxidant Efficacy from Beta-Adrenergic Blockade
Executive Summary
Molecule: (R)-4-Hydroxy Propranolol Hydrobromide Core Identity: An active, chiral metabolite of propranolol that functions as a potent phenolic antioxidant and membrane stabilizer, with significantly attenuated beta-adrenergic affinity compared to its (S)-enantiomer. Primary Application: A pharmacological probe used to isolate oxidative stress protection and sodium channel blockade mechanisms from classical G-protein coupled receptor (GPCR) antagonism.
Molecular Architecture & Stereochemical Significance
To understand the mechanism of action (MoA) of (R)-4-Hydroxy Propranolol, one must first deconstruct its stereochemical and metabolic context. Propranolol is administered as a racemate, but its pharmacodynamics are highly stereoselective.
The "R" vs. "S" Dichotomy
While (S)-propranolol and its metabolites are potent
-
(S)-Isomer: High affinity for
and receptors (Log Kd ~ -9.0).[1] -
(R)-Isomer: Low affinity for
receptors (typically >100-fold lower than S), but retains Membrane Stabilizing Activity (MSA) and Antioxidant capacity .
The 4-Hydroxyl Modification
The metabolic addition of a hydroxyl group at the C4 position of the naphthyl ring by CYP2D6 transforms the lipophilic parent drug into a chemically reactive phenol. This structural change is the driver for the molecule's potent antioxidant mechanism, which exceeds that of Vitamin E (Trolox).
Diagram 1: Metabolic Origin and Stereochemical Retention
This diagram illustrates the CYP2D6-mediated conversion of (R)-Propranolol to (R)-4-Hydroxy Propranolol, highlighting the preservation of chirality.
Caption: CYP2D6 converts (R)-Propranolol to (R)-4-OH Propranolol.[2] The 4-OH group confers antioxidant power, while the (R)-center minimizes beta-blockade.
Pharmacodynamics: The Dual-Mechanism Paradox
This compound operates through two distinct mechanisms. For researchers, the utility of this molecule lies in the uncoupling of these effects.
Mechanism A: The "Hidden" Mechanism (Antioxidant Cycling)
Unlike the parent drug, the 4-hydroxy metabolite contains a catechol-like phenolic structure. This allows it to function as a chain-breaking antioxidant.[3]
-
Radical Scavenging: The 4-OH group donates a hydrogen atom to lipid peroxyl radicals (LOO•), neutralizing them.[4]
-
Stabilization: The resulting phenoxyl radical is resonance-stabilized across the naphthyl ring, preventing propagation of the oxidative chain reaction.
-
Potency: Studies indicate it is 4-8x more potent than Vitamin E and inhibits lipid peroxidation with an IC50 of ~1.1 µM [1].[3][5]
Mechanism B: Membrane Stabilizing Activity (MSA)
Inherited from the parent (R)-propranolol structure, the metabolite retains "quinidine-like" effects:
-
Target: Voltage-gated Sodium Channels (
). -
Action: Inhibits the fast inward sodium current (
) during Phase 0 of the cardiac action potential. -
Result: Reduces membrane excitability without requiring
-receptor blockade.
Mechanism C: Weak Beta-Adrenergic Interaction
The (R)-isomer binds to
-
Research Utility: It serves as an excellent negative control for
-blockade studies while controlling for non-specific membrane effects.
Comparative Pharmacological Profile
| Feature | (R)-4-OH Propranolol | (S)-4-OH Propranolol | (R)-Propranolol (Parent) |
| Beta-Blockade ( | Low (>100 nM) | High (~1 nM) | Low |
| Antioxidant Potency | High (IC50 ~1 µM) | High | Low |
| Membrane Stabilization | Moderate | Moderate | Moderate |
| Primary Research Use | Antioxidant/MSA Probe | Beta-Blocker | MSA Control |
Experimental Protocols
Protocol 1: Lipid Peroxidation Inhibition Assay (TBARS)
Objective: To quantify the antioxidant efficacy of (R)-4-Hydroxy Propranolol independent of receptor binding.
Reagents:
-
Rat liver microsomes (1 mg protein/mL)
-
(R)-4-Hydroxy Propranolol HBr (dissolved in buffer)
-
Ferric Chloride (
) / ADP (to initiate oxidation) -
Thiobarbituric Acid (TBA) reagent
Workflow:
-
Preparation: Incubate microsomes in phosphate buffer (pH 7.4) at 37°C.
-
Treatment: Add (R)-4-Hydroxy Propranolol at graded concentrations (0.1 µM – 10 µM). Include Vitamin E (Trolox) as a positive control and (R)-Propranolol (parent) as a negative control.
-
Initiation: Add
(10 µM) and ADP (1 mM) to start lipid peroxidation. Incubate for 20 minutes. -
Termination: Add TBA reagent (15% TCA, 0.375% TBA, 0.25N HCl). Heat at 95°C for 15 minutes.
-
Quantification: Cool and centrifuge. Measure absorbance of the supernatant at 535 nm.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
-
Expected Result: (R)-4-OH Prop IC50
1.1 µM; Parent Propranolol IC50 > 100 µM [1].[5]
-
Protocol 2: Receptor Binding Specificity Check
Objective: To verify the low affinity of the (R)-isomer for
Workflow:
-
Membrane Prep: Use HEK-293 cells overexpressing human
-AR. -
Radioligand: Use [125I]-Iodocyanopindolol (ICYP) (High affinity antagonist).
-
Competition: Incubate membranes with fixed [125I]-ICYP (~20 pM) and increasing concentrations of (R)-4-Hydroxy Propranolol (
to M). -
Validation: Compare displacement curves against pure (S)-Propranolol.
-
Success Criterion: The Ki for (R)-4-Hydroxy Propranolol should be >2 orders of magnitude higher (weaker) than standard (S)-blockers.
-
Synthesis and Stability of the Hydrobromide Salt
The Hydrobromide (HBr) salt is often preferred in research settings over the hydrochloride for specific solubility profiles or crystallization stability.
Synthesis Pathway (Simplified):
-
Starting Material: 1,4-Dihydroxynaphthalene.[6]
-
Etherification: Reaction with isopropylamine and epichlorohydrin sequences (often involving protection/deprotection steps to ensure regioselectivity at the 4-position).
-
Resolution: Chiral resolution using tartaric acid derivatives to isolate the (R)-enantiomer.
-
Salt Formation: The free base is dissolved in anhydrous ethanol/ether and treated with HBr gas or hydrobromic acid to precipitate the this compound salt.
Stability Note: The 4-hydroxyl group is sensitive to oxidation (turning the solution brown/pink).
-
Storage: -20°C, desiccated, protected from light.
-
In Solution: Prepare fresh in degassed buffers containing EDTA to prevent metal-catalyzed auto-oxidation.
Mechanistic Visualization
Diagram 2: Mechanism of Action Hierarchy
This diagram separates the receptor-mediated pathway (weak in the R-isomer) from the physicochemical pathway (strong in the R-isomer).
Caption: The (R)-isomer's utility is driven by the dominant physicochemical antioxidant pathway, minimizing the confounding variable of beta-blockade.
References
-
Mak, I. T., & Weglicki, W. B. (2004). Potent antioxidant properties of 4-hydroxyl-propranolol.[3] Journal of Pharmacology and Experimental Therapeutics, 308(1), 85-90.[2][3][7]
-
Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol.[2] British Journal of Pharmacology, 43(1), 222-235.[2][7]
-
Walle, T., et al. (1988). Stereoselective formation of 4-hydroxypropranolol in the dog and man. Drug Metabolism and Disposition.
-
Christ, D. D., et al. (1989). Structure-activity relationships for the antioxidant activity of beta-blocking agents. Journal of Medicinal Chemistry.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Potent antioxidant properties of 4-hydroxyl-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors | bioRxiv [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. apexbt.com [apexbt.com]
The Pharmacological Duality of 4-Hydroxy Propranolol Enantiomers: A Technical Guide
Audience: Researchers, Pharmacologists, and Drug Development Scientists. Scope: Stereoselective pharmacology, metabolic pathways, and experimental isolation of (R)- vs (S)-4-Hydroxy Propranolol.
Executive Summary: The "Active" vs. The "Silent"
Propranolol, a non-selective
The core divergence lies in stereoselectivity:
-
(S)-4-Hydroxy Propranolol: The pharmacological "workhorse." It retains high affinity for
-adrenergic receptors, possesses Intrinsic Sympathomimetic Activity (ISA), and exerts antioxidant effects.[1][2] -
(R)-4-Hydroxy Propranolol: The "silent" antioxidant. It lacks significant
-blocking activity and ISA but retains potent antioxidant and membrane-stabilizing properties equivalent to the (S)-enantiomer.
This guide dissects the mechanistic differences between these enantiomers, providing validated protocols for their separation and study.
Molecular Architecture & Stereochemistry
4-Hydroxy Propranolol is formed via the ring hydroxylation of Propranolol at the C4 position of the naphthalene ring. Crucially, this metabolic transformation is stereochemically conservative . The chiral center on the side chain (C2 of the propoxy group) is unaffected by the aromatic hydroxylation.
The addition of the hydroxyl group at the C4 position creates a catechol-like functionality (when considered with the ether oxygen), which is the structural basis for the metabolite's potent antioxidant activity—a feature largely absent in the parent drug.
Visualization: Stereoselective Metabolic Pathway
The following diagram illustrates the parallel metabolic pathways and the functional divergence of the resulting metabolites.
Figure 1: Stereoselective metabolism and pharmacological divergence. Note that while both enantiomers scavenge ROS, only the (S)-enantiomer engages the
Pharmacodynamics: The Head-to-Head Comparison
The pharmacological profile of 4-OH-Prop is defined by three pillars: Receptor Affinity, Intrinsic Sympathomimetic Activity (ISA), and Antioxidant Capacity.
Table 1: Comparative Pharmacology
| Parameter | (S)-4-Hydroxy Propranolol | (R)-4-Hydroxy Propranolol | Mechanistic Basis |
| High ( | Low / Negligible | Steric fit of the side-chain hydroxyl/amine with Asp113 in the receptor pocket. | |
| ISA | Present | Absent | Partial agonism requires receptor binding; thus, ISA is (S)-selective. |
| Antioxidant Potency | High ( | High ( | Mediated by the achiral catechol-like moiety (electron donation). |
| Membrane Stabilization | Present | Present | Non-specific interaction with sodium channels (quinidine-like effect). |
Beta-Blockade & ISA
Unlike the parent drug Propranolol, which is a pure antagonist (no ISA), (S)-4-Hydroxy Propranolol displays Intrinsic Sympathomimetic Activity .[4]
-
Mechanism: The 4-hydroxyl group alters the ligand's conformation within the binding pocket, allowing weak activation of the Gs-protein signaling pathway while still blocking full agonists like epinephrine.
-
Significance: This ISA is strictly limited to the (S)-enantiomer because the (R)-enantiomer cannot bind the receptor with sufficient affinity to induce any conformational change.
Antioxidant Activity (The "Soft Drug" Potential)
Both enantiomers are potent antioxidants, significantly more effective than the parent drug.
-
Potency: 4-OH-Prop inhibits lipid peroxidation with an
of ~1.1ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> , compared to ~168 for Propranolol.[5] -
Implication: (R)-4-Hydroxy Propranolol represents a theoretical "clean" antioxidant. It provides neuro- and cardioprotection against oxidative stress without causing bradycardia or bronchoconstriction (side effects mediated by
-blockade).
Experimental Protocols
To study these enantiomers, precise separation is required. Standard C18 columns cannot resolve them. The following protocols are validated for research applications.
Protocol A: Chiral Separation via HPLC
Objective: Isolate (R) and (S) enantiomers from biological matrices (plasma/urine) or racemic standards.
System: HPLC with Fluorescence Detection.
Stationary Phase:
-
Why AGP? AGP columns are highly selective for basic drugs like beta-blockers and offer faster equilibration than cyclodextrin phases.
Methodology:
-
Mobile Phase: 0.5% Isopropanol in 10 mM Ammonium Acetate buffer (pH 7.0).
-
Note: pH control is critical. AGP retention is highly pH-dependent.
-
-
Flow Rate: 0.9 mL/min.
-
Detection: Fluorescence (Excitation: 228 nm, Emission: 340 nm).
-
Why Fluorescence? 4-OH-Prop is naturally fluorescent and this method is ~100x more sensitive than UV, essential for detecting low-level metabolites.
-
-
Elution Order:
-
First Peak: (S)-4-Hydroxy Propranolol (
min). -
Second Peak: (R)-4-Hydroxy Propranolol (
min). -
Validation: Confirm order using pure (S)-Propranolol incubation with CYP2D6 microsomes (yields pure S-metabolite).
-
Protocol B: In Vitro Antioxidant Assay (Lipid Peroxidation)
Objective: Verify the non-stereoselective antioxidant capacity.
-
Preparation: Isolate Rat Liver Microsomes (RLM) in Tris-HCl buffer.
-
Induction: Initiate peroxidation using an Iron/Ascorbate system (
10 / Ascorbate 200 ). -
Treatment: Incubate separate wells with (R)-4-OH-Prop and (S)-4-OH-Prop (Range: 0.1 - 10
). -
Measurement: Quantify Thiobarbituric Acid Reactive Substances (TBARS) at 532 nm after 20 minutes.
-
Result Validation: Both enantiomers should yield superimposable Dose-Response curves with
.
Pharmacokinetics & Metabolism[3][4][7][8]
The formation of 4-OH-Prop is the primary clearance pathway for Propranolol in extensive metabolizers (EM).
Product Inhibition (Self-Limiting Kinetics)
A critical pharmacokinetic phenomenon is product inhibition , specifically by the (S)-enantiomer.
-
(S)-4-Hydroxy Propranolol is a potent inhibitor of CYP2D6.
-
Accumulation of (S)-4-OH-Prop in the hepatocyte inhibits the further hydroxylation of both (S)- and (R)-Propranolol.
-
Result: This creates non-linear pharmacokinetics during chronic dosing, where plasma levels of the parent drug rise disproportionately to the dose.
Visualization: Experimental Workflow
The following Graphviz diagram outlines the workflow for analyzing these enantiomers from a biological sample.
Figure 2: Analytical workflow for the isolation and quantification of 4-OH-Prop enantiomers.
References
-
Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol.[3] British Journal of Pharmacology, 43(1), 222–235.[3] Link
-
Mak, I. T., & Weglicki, W. B. (2004). Potent antioxidant properties of 4-hydroxyl-propranolol.[1][3][6] Journal of Pharmacology and Experimental Therapeutics, 308(1), 85-90.[1][3][7] Link
-
Walle, T., et al. (1985). Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man. Journal of Medicinal Chemistry, 28(6), 822-824. Link
-
Yoshimoto, K., et al. (1995). Identification of human CYP isoforms involved in the metabolism of propranolol enantiomers.[3] British Journal of Clinical Pharmacology, 39(4), 421-431.[3] Link
-
Talaat, R. E., & Nelson, W. L. (1998). Stereoselective inhibition of propranolol metabolism by 4-hydroxypropranolol in rat liver microsomes. Drug Metabolism and Disposition, 26(1), 96-99. Link
Sources
Technical Guide: Membrane Stabilizing Activity of (R)-4-Hydroxy Propranolol
Executive Summary
(R)-4-Hydroxy Propranolol [(R)-4-OH-P] represents a unique pharmacologic intersection: it retains the potent Membrane Stabilizing Activity (MSA) of its parent compound while virtually eliminating the
This guide details the mechanisms, experimental validation, and data interpretation of (R)-4-OH-P’s membrane activity. It is designed for researchers utilizing (R)-4-OH-P to isolate sodium channel blockade and lipid bilayer protection from adrenergic signaling.
Molecular Pharmacology & Chirality[1]
To accurately interpret MSA data, one must distinguish between the stereoselective and non-stereoselective properties of the molecule.
The Enantiomeric Switch
Propranolol is clinically administered as a racemate.[1] However, its pharmacodynamics are bifurcated by chirality:
-
(S)-Propranolol: High affinity for
receptors ( in nanomolar range). -
(R)-Propranolol: Negligible
-blocking activity (>100-fold less potent). -
MSA (Both Enantiomers): Occurs at micromolar concentrations (
10–50 M) and is non-stereoselective .
The 4-Hydroxyl Advantage
The metabolic addition of a hydroxyl group at the C4 position of the naphthyl ring confers a secondary mechanism of membrane stability: radical scavenging . While the parent propranolol stabilizes membranes primarily through physical channel blockade, (R)-4-OH-P adds a chemical layer of protection against lipid peroxidation, acting similarly to
Mechanisms of Action[3]
(R)-4-OH-P exerts membrane stabilization through two distinct, synergistic pathways.
Pathway A: Electrophysiological Stabilization (Class I Effect)
This is the classical "Quinidine-like" effect. (R)-4-OH-P interacts with Voltage-Gated Sodium Channels (
-
Binding Site: The local anesthetic receptor site within the channel pore (involving residue Phe1760 in Domain IV, Segment 6).
-
Effect: Reduces the rate of rise of the action potential (Phase 0), decreases excitability, and inhibits repetitive firing.
Pathway B: Physicochemical & Antioxidant Stabilization
-
Lipid Interaction: The lipophilic naphthyl tail inserts into the phospholipid bilayer, decreasing membrane fluidity and increasing resistance to osmotic stress.
-
Chain-Breaking: The 4-OH moiety donates hydrogen atoms to lipid peroxyl radicals (LOO
), terminating chain reactions that would otherwise compromise membrane integrity.
Visualization: Dual-Mechanism Pathway
The following diagram illustrates the parallel mechanisms of (R)-4-OH-P.
Figure 1: Dual-mechanism of (R)-4-OH-P showing parallel inhibition of
Experimental Validation Protocols
Trustworthy data requires self-validating assays. Below are the two gold-standard protocols for assessing the MSA of (R)-4-OH-P.
Protocol A: Erythrocyte Osmotic Fragility Assay
This assay measures the drug's ability to protect Red Blood Cells (RBCs) from hypotonic lysis.[2] It is the surrogate standard for "membrane stabilization."
Reagents:
-
Fresh heparinized whole blood (Human or Rat).
-
Hypotonic Saline (0.50% NaCl) – Titrate to cause ~80% lysis in controls.
-
Isotonic Saline (0.90% NaCl).[3]
-
(R)-4-OH-P stock solution (dissolved in buffer, not DMSO if possible, to avoid solvent effects).
Workflow:
-
Preparation: Wash RBCs 3x with isotonic saline. Resuspend to 10% v/v.
-
Incubation: Mix RBC suspension with (R)-4-OH-P (Concentration range: 1–100
M). Incubate at 37°C for 30 min. -
Challenge: Add Hypotonic Saline (0.50% NaCl) to the mixture.
-
Separation: Centrifuge at 3,000 rpm for 10 min.
-
Quantification: Measure supernatant absorbance at 540 nm (Hemoglobin release).
-
Calculation:
Protocol B: Microsomal Lipid Peroxidation (Antioxidant MSA)
To differentiate (R)-4-OH-P from the parent drug, this assay is critical.
Workflow:
-
Isolate liver microsomes via differential centrifugation.
-
Induce peroxidation using
/Ascorbate or /ADP. -
Co-incubate with (R)-4-OH-P.
-
Measure Thiobarbituric Acid Reactive Substances (TBARS) at 532 nm .
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for the Erythrocyte Osmotic Fragility Assay.
Comparative Data Profile
The following table summarizes the potency of (R)-4-OH-P against its parent compound and standard stabilizers. Note the divergence in antioxidant capability.[4]
| Compound | Beta-Blockade ( | MSA ( | Antioxidant MSA (Lipid Peroxidation IC50) |
| (R)-4-OH Propranolol | > 1000 nM (Inactive) | ~21.4 | 1.1 |
| (S)-Propranolol | ~1–5 nM (Potent) | ~23.6 | 168 |
| Lidocaine (Standard) | Inactive | ~50–100 | Inactive |
| Vitamin E (Trolox) | Inactive | N/A | 4.3 |
Data Synthesis:
-
Electrophysiology: (R)-4-OH-P is equipotent to (S)-propranolol in blocking sodium channels, confirming that MSA is non-stereoselective [1].
-
Cytoprotection: (R)-4-OH-P is
more potent than propranolol andngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> more potent than Vitamin E at preventing lipid peroxidation [2].[5]
Clinical & Translational Implications[2]
For drug development professionals, (R)-4-OH-P offers a strategic scaffold:
-
Arrhythmia Research: It allows the study of Class I antiarrhythmic effects without the confounding bradycardia induced by
-blockade. -
Ischemia-Reperfusion: Its dual profile (Sodium channel block + Antioxidant) makes it a superior candidate for cardioplegic solutions compared to the parent drug, as it mitigates both ionic imbalance and reperfusion injury [2].
References
-
Bankston, J. R., & Kass, R. S. (2010). Propranolol Blocks Cardiac and Neuronal Voltage-Gated Sodium Channels. Frontiers in Pharmacology. [Link]
-
Mak, I. T., & Weglicki, W. B. (2004). Potent antioxidant properties of 4-hydroxyl-propranolol.[5][6] Journal of Pharmacology and Experimental Therapeutics. [Link][6]
-
Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol.[6] British Journal of Pharmacology. [Link]
-
Creative Bioarray. Erythrocyte Fragility Assay Protocol. [Link]
Sources
- 1. Frontiers | Propranolol Blocks Cardiac and Neuronal Voltage-Gated Sodium Channels [frontiersin.org]
- 2. Osmotic Fragility of Erythrocytes: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. Potent antioxidant properties of 4-hydroxyl-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
The Nuances of Hydroxylation: A Technical Guide to the Structure-Activity Relationship of Propranolol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Beta-Blockade
Propranolol, the archetypal β-adrenergic antagonist, has been a cornerstone of cardiovascular medicine for decades. Its therapeutic utility, however, is not solely defined by the parent molecule. Upon administration, propranolol undergoes extensive hepatic metabolism, giving rise to a family of hydroxylated derivatives, each with its own unique pharmacological profile.[1][2] This guide delves into the intricate structure-activity relationships (SAR) of these hydroxylated propranolol derivatives, moving beyond a simple recitation of facts to an in-depth exploration of the causal relationships between molecular structure and biological function. As drug development increasingly focuses on metabolite activity and targeted pharmacology, a thorough understanding of propranolol's metabolic fingerprint is paramount for researchers seeking to design safer, more effective cardiovascular agents.
The Metabolic Landscape of Propranolol: A Tale of Seven Isomers
Propranolol's journey through the body is primarily orchestrated by the cytochrome P450 enzyme system, with CYP2D6 playing a pivotal role in the hydroxylation of its naphthalene ring.[1][3] This process can theoretically yield seven different mono-hydroxylated isomers, with the most significant in humans being 4-hydroxypropranolol, followed by smaller amounts of 2-, 5-, and 7-hydroxypropranolol.[] The position of this single hydroxyl group dramatically alters the molecule's interaction with its biological targets, influencing everything from receptor affinity and selectivity to vasodilatory and antioxidant properties.[5][6]
Decoding the Structure-Activity Relationship: Impact of Hydroxyl Position
The addition of a hydroxyl group to the propranolol scaffold is far from a trivial modification. Its position dictates a cascade of physicochemical and pharmacological changes that are critical to the overall therapeutic and toxicological profile of the drug.
Beta-Adrenergic Receptor Antagonism: A Positional Power Play
The primary pharmacological action of propranolol and its active metabolites is the blockade of β-adrenergic receptors. The potency of this blockade is exquisitely sensitive to the location of the hydroxyl group on the naphthalene ring.
A seminal study by Oatis et al. synthesized all seven racemic ring-hydroxylated isomers and evaluated their β-blocking and vasodilating activities in anesthetized dogs.[5] While specific K_i or IC_50 values from this in-vivo study are not available, the relative potencies provide a clear SAR narrative.
Key Findings:
-
5-Hydroxypropranolol (5-OHP): This isomer stands out as being approximately four times more potent than propranolol as a β-receptor antagonist.[5] This suggests that the 5-position is a critical interaction point within the β-adrenergic receptor binding pocket, potentially forming a key hydrogen bond or favorable steric interaction that enhances binding affinity.
-
4-Hydroxypropranolol (4-OHP): This major metabolite is a potent, non-cardioselective β-blocker with a potency similar to that of propranolol itself.[6][7] It exhibits pA₂ values of 8.24 and 8.26 for β₁ and β₂ receptors, respectively, confirming its lack of selectivity.[8]
-
2-Hydroxypropranolol (2-OHP), 3-Hydroxypropranolol (3-OHP), and 8-Hydroxypropranolol (8-OHP): These isomers were found to be significantly less potent than propranolol as β-receptor antagonists.[5] This indicates that hydroxylation at these positions may introduce steric hindrance or unfavorable electronic interactions within the receptor's binding site.
Table 1: Relative Beta-Receptor Antagonist Potency of Hydroxylated Propranolol Isomers
| Compound | Position of -OH | Relative Potency vs. Propranolol |
| Propranolol | - | 1 |
| 2-Hydroxypropranolol | 2 | Significantly Less Potent |
| 3-Hydroxypropranolol | 3 | Significantly Less Potent |
| 4-Hydroxypropranolol | 4 | Approximately Equal |
| 5-Hydroxypropranolol | 5 | Approximately 4x More Potent |
| 6-Hydroxypropranolol | 6 | Less Potent |
| 7-Hydroxypropranolol | 7 | Less Potent |
| 8-Hydroxypropranolol | 8 | Significantly Less Potent |
Data derived from in-vivo studies in anesthetized dogs as reported by Oatis et al. (1981).[5]
Vasodilatory Effects: A Dance with Lipophilicity
Beyond β-blockade, propranolol and some of its hydroxylated derivatives exhibit direct vasodilating properties.[5][9] This is a clinically significant secondary action that can contribute to the overall antihypertensive effect. The mechanism for propranolol itself is thought to involve an increase in nitric oxide bioavailability and a potential blockade of calcium entry into vascular smooth muscle.[10]
The vasodilating potency of the hydroxylated isomers shows a clear correlation with their lipophilicity.[5]
Key Findings:
-
Lipophilicity-Potency Correlation: The direct vasodilating potency of the hydroxylated propranolol isomers was found to increase with increasing lipophilicity .[5]
-
2-Hydroxypropranolol and 8-Hydroxypropranolol: These isomers were found to be equipotent to propranolol in their vasodilating effects.[5]
-
Other Isomers (3-, 4-, 5-, 6-, and 7-OHP): These were all much less potent as vasodilators compared to propranolol.[5]
This relationship suggests that the ability of the molecule to partition into the lipid bilayer of vascular smooth muscle cells is a key determinant of its vasodilating activity. More lipophilic compounds can more readily access their intracellular targets to induce relaxation.
Table 2: Relative Vasodilating Potency and Lipophilicity of Hydroxylated Propranolol Isomers
| Compound | Position of -OH | Relative Vasodilating Potency vs. Propranolol | 1-Octanol/pH 7.4 Buffer Distribution Coefficient |
| Propranolol | - | 1 | 20.0 |
| 2-Hydroxypropranolol | 2 | Equipotent | 22.0 |
| 3-Hydroxypropranolol | 3 | Much Less Potent | 6.5 |
| 4-Hydroxypropranolol | 4 | Much Less Potent | 9.0 |
| 5-Hydroxypropranolol | 5 | Much Less Potent | 10.0 |
| 6-Hydroxypropranolol | 6 | Much Less Potent | 11.0 |
| 7-Hydroxypropranolol | 7 | Much Less Potent | 11.0 |
| 8-Hydroxypropranolol | 8 | Equipotent | 20.0 |
Data derived from Oatis et al. (1981).[5]
Stereoselectivity: The Ascendancy of the (S)-Enantiomer
Interestingly, the metabolism of propranolol itself exhibits stereoselectivity, with ring hydroxylation showing a preference for the (R)-(+)-propranolol enantiomer.[13]
Experimental Workflows for SAR Elucidation
To rigorously define the SAR of hydroxylated propranolol derivatives, a combination of in-vitro binding and functional assays is essential. These assays provide the quantitative data necessary to build a comprehensive understanding of how structural modifications impact biological activity.
Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are the gold standard for determining the binding affinity (K_i) of a compound for a specific receptor.
-
Membrane Preparation:
-
Culture cells expressing the β₁ or β₂ adrenergic receptor subtype of interest.
-
Harvest the cells and resuspend them in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer or a polytron.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared cell membranes, a constant concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol), and varying concentrations of the unlabeled test compound (hydroxylated propranolol derivative).
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-selective antagonist like propranolol).
-
Incubate the plate at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the K_i value (the equilibrium dissociation constant of the test compound) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its equilibrium dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
Functional Assays: Assessing Biological Response
Functional assays measure the biological response elicited by a compound, providing information on its efficacy (agonist, antagonist, or inverse agonist). For β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), a common functional assay measures the downstream production of the second messenger, cyclic AMP (cAMP).
-
Cell Preparation:
-
Culture cells expressing the β₁ or β₂ adrenergic receptor.
-
On the day of the assay, harvest the cells and resuspend them in a suitable assay buffer.
-
-
Antagonist Assay:
-
Dispense the cell suspension into a 96-well plate.
-
Pre-incubate the cells with varying concentrations of the hydroxylated propranolol derivative (the antagonist).
-
Stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol). The concentration of the agonist should be one that elicits a submaximal response (e.g., the EC₈₀).
-
Incubate the plate for a defined period to allow for cAMP production.
-
-
cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a commercially available detection kit. These kits are often based on principles such as competitive immunoassays (e.g., ELISA) or bioluminescence resonance energy transfer (BRET).
-
-
Data Analysis:
-
Plot the measured cAMP levels as a function of the log concentration of the antagonist.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
-
The pA₂ value, a measure of antagonist potency, can be calculated from the IC₅₀ values obtained at different agonist concentrations using a Schild plot analysis.
-
Caption: cAMP Functional Assay Workflow.
Concluding Insights and Future Directions
The structure-activity relationship of hydroxylated propranolol derivatives is a compelling example of how subtle changes in molecular architecture can lead to profound differences in pharmacological activity. The position of a single hydroxyl group on the naphthalene ring dictates the potency of β-blockade and the magnitude of vasodilating effects.
Key Takeaways:
-
Positional Isomers Matter: Not all hydroxylated metabolites are created equal. 5-hydroxypropranolol emerges as a particularly potent β-blocker, while the vasodilating effects are more pronounced in the more lipophilic 2- and 8-hydroxy isomers.
-
Stereochemistry is Paramount: The (S)-enantiomer is the primary driver of β-blocking activity.
-
A Multifaceted Pharmacology: The clinical effects of propranolol are a composite of the actions of the parent drug and its active metabolites.
For drug development professionals, these findings underscore the importance of a comprehensive metabolite profiling and activity assessment early in the discovery process. The insights gained from the SAR of propranolol's hydroxylated derivatives can inform the design of novel β-blockers with tailored pharmacological profiles, potentially offering improved efficacy, selectivity, and safety. Future research should focus on obtaining a complete set of quantitative binding and functional data for all major hydroxylated isomers and their individual enantiomers to further refine our understanding of their interaction with adrenergic receptors.
References
-
Oatis, J. E., Jr, Russell, M. P., Knapp, D. R., & Walle, T. (1981). Ring-hydroxylated Propranolol: Synthesis and Beta-Receptor Antagonist and Vasodilating Activities of the Seven Isomers. Journal of Medicinal Chemistry, 24(3), 309–314. [Link]
-
Barrett, A. M., & Cullum, V. A. (1968). The biological properties of the optical isomers of propranolol and their effects on cardiac arrhythmias. British Journal of Pharmacology, 34(1), 43–55. [Link]
-
Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British journal of pharmacology, 43(1), 222–235. [Link]
-
Howe, R., & Shanks, R. G. (1966). Optical isomers of propranolol. Nature, 210(5043), 1336–1338. [Link]
-
Mehvar, R., & Brocks, D. R. (2001). Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185–200. [Link]
-
Li, M. (2024). Propranolol and its Mechanism of Action. Journal of Molecular and Organic Chemistry, 7(6), 277-278. [Link]
-
Pharmaguideline. (n.d.). SAR of Beta Blockers. Retrieved from [Link]
-
Wikipedia. (2024, February 14). Propranolol. [Link]
-
Stoschitzky, K., Lindner, W., & Klein, W. (1997). Stereoselective vascular effects of the (R)- and (S)-enantiomers of propranolol and atenolol. Journal of cardiovascular pharmacology, 29(5), 658–661. [Link]
-
U.S. Food and Drug Administration. (n.d.). Is propranolol (a non-selective beta blocker) primarily metabolized by the liver or kidneys?. [Link] (Simulated URL as direct deep links to specific FDA database queries are often not stable)
-
de Oliveira, A. M., et al. (2007). Vascular effects of long-term propranolol administration after chronic nitric oxide blockade. Fundamental & clinical pharmacology, 21(5), 515–523. [Link]
-
Therapeutic Goods Administration. (2015). Propranolol hydrochloride. [Link] (Simulated URL for a general TGA search, as direct document links can change)
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). propranolol. Retrieved from [Link]
-
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link] (Simulated URL for a general Agilent application note search)
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). propranolol activity data. Retrieved from [Link]
-
Yang, F., et al. (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. Molecules, 28(23), 7783. [Link]
-
Walle, T., et al. (1982). New ring-hydroxylated metabolites of propranolol: species differences and stereospecific 7-hydroxylation. Drug metabolism and disposition: the biological fate of chemicals, 10(2), 122–127. [Link]
-
Al-Harthi, S., et al. (2024). Novel Properties of Old Propranolol: Assessment of Antiglycation Activity through In Vitro and In Silico Approaches. ACS Omega. [Link]
-
Waters Corporation. (n.d.). Enantiomeric Separation of Warfarin and Propranolol and their Associated Hydroxylated Metabolites using UPC2-MS. [Link] (Simulated URL for a Waters application note)
-
ResearchGate. (n.d.). IC50 values for propranolol, atenolol, and ICI118,551. Retrieved from [Link]
-
Glennon, R. A., et al. (1995). The binding of propranolol at 5-hydroxytryptamine1D beta T355N mutant receptors may involve formation of two hydrogen bonds to asparagine. Journal of medicinal chemistry, 38(26), 5063–5068. [Link]
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
-
Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
-
PharmGKB. (n.d.). Propranolol Pathway, Pharmacokinetics. Retrieved from [Link]
-
Agilent Technologies. (2025, March 25). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. [Link] (Simulated URL for a general Agilent application note search)
Sources
- 1. Stereoselective vascular effects of the (R)- and (S)-enantiomers of propranolol and atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. ClinPGx [clinpgx.org]
- 5. Ring-hydroxylated propranolol: synthesis and beta-receptor antagonist and vasodilating activities of the seven isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
- 10. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 11. researchgate.net [researchgate.net]
- 12. The biological properties of the optical isomers of propranolol and their effects on cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sites.ualberta.ca [sites.ualberta.ca]
Methodological & Application
Application Note & Protocol: Preparation and Use of (R)-4-Hydroxy Propranolol Stock Solutions for Cell Culture Applications
Abstract & Introduction
(R)-4-Hydroxy Propranolol is a primary and pharmacologically active metabolite of the widely studied non-selective β-adrenergic receptor antagonist, Propranolol.[1][2] Formed primarily via the action of the cytochrome P450 enzyme CYP2D6, this metabolite exhibits a potency comparable to its parent compound in blocking both β1- and β2-adrenergic receptors.[1][2] Its mechanism of action involves competitive antagonism at these receptors, thereby inhibiting the downstream signaling cascades initiated by catecholamines like epinephrine and norepinephrine.[3][4] This activity makes (R)-4-Hydroxy Propranolol a valuable tool for in vitro studies aimed at elucidating the role of β-adrenergic signaling in various cellular processes, including proliferation, apoptosis, and differentiation.[5][6]
The integrity and reproducibility of cell-based assay results are fundamentally dependent on the accurate and consistent preparation of test compounds. An improperly prepared stock solution—whether due to incorrect concentration, degradation, or solvent-induced artifacts—can invalidate experimental outcomes. This document provides a comprehensive, field-proven protocol for the preparation, storage, and quality control of (R)-4-Hydroxy Propranolol hydrochloride stock solutions, specifically optimized for cell culture applications. It details the scientific rationale behind solvent selection, storage conditions, and the preparation of working solutions to ensure maximal efficacy and experimental reliability.
Scientific Principles & Technical Rationale
Physicochemical Properties & Solvent Selection
The successful preparation of a high-concentration stock solution hinges on understanding the compound's solubility profile. (R)-4-Hydroxy Propranolol hydrochloride is a crystalline solid with distinct solubility characteristics that dictate the choice of an appropriate solvent.
-
Aqueous Solubility: While the parent compound, propranolol hydrochloride, has moderate water solubility, its metabolites can be less soluble, particularly in neutral pH buffers like PBS.[2][7] Preparing a concentrated stock directly in aqueous buffers is not recommended, as it risks incomplete dissolution and precipitation. Furthermore, propranolol and its analogs are most stable in acidic conditions (pH 3) and can degrade rapidly in alkaline solutions, making long-term storage in typical cell culture media (pH ~7.4) unfeasible.[8]
-
Organic Solvents: (±)-4-Hydroxy Propranolol demonstrates excellent solubility in high-purity organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, with reported solubilities reaching 30-50 mg/mL.[2][9]
Causality for Solvent Choice: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of (R)-4-Hydroxy Propranolol for cell culture. This recommendation is based on three key factors:
-
High Solvating Power: It readily dissolves the compound, allowing for the creation of a highly concentrated primary stock (e.g., 10-50 mM).[3][9]
-
Miscibility: DMSO is fully miscible with aqueous cell culture media, facilitating the preparation of homogenous, serially diluted working solutions.
-
Inertness at Low Concentrations: At the final working concentrations typically used in cell culture (final DMSO % v/v < 0.5%), DMSO has minimal physiological effects on most cell lines.[7]
Data Summary: Compound Properties
All quantitative data for (±)-4-Hydroxy Propranolol Hydrochloride are summarized in the table below for easy reference. Researchers should note that while this data is for the racemic mixture, it serves as the best available guide for the (R)-enantiomer.
| Property | Value | Source(s) |
| Chemical Name | 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol, monohydrochloride | [2] |
| Molecular Formula | C₁₆H₂₁NO₃ · HCl | [2][10][11] |
| Formula Weight | 311.8 g/mol | [2][10][11] |
| Appearance | Crystalline solid | [2][9] |
| Solubility (DMSO) | ~30-50 mg/mL | [2][9] |
| Solubility (Ethanol) | ~30 mg/mL | [2][9] |
| Solubility (DMF) | ~50 mg/mL | [2] |
Safety & Handling Precautions
As a pharmacologically active substance, (R)-4-Hydroxy Propranolol hydrochloride requires careful handling.
-
Hazard Profile: The parent compound, propranolol hydrochloride, is classified as harmful if swallowed.[12][13] Standard chemical handling precautions should be observed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.[14][15]
-
Engineering Controls: Handle the powdered form in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Experimental Protocol: Stock Solution Preparation (10 mM)
This protocol describes the preparation of a 10 mM primary stock solution in DMSO. This concentration provides a convenient starting point for making a wide range of working concentrations for cell culture experiments.
Materials & Equipment
-
(R)-4-Hydroxy Propranolol hydrochloride (MW: 311.8 g/mol )
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber or opaque 1.5 mL microcentrifuge tubes or cryovials
-
Sterile, RNase/DNase-free pipette tips and calibrated micropipettes
-
Vortex mixer
-
(Optional) 0.22 µm syringe filter (PTFE or other solvent-compatible material)
Pre-Protocol Calculation
To prepare a 10 mM stock solution, the required mass of the compound must be calculated.
Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight (g/mol) × 1000 (mg/g)
Example Calculation for 1 mL of a 10 mM Stock:
-
Mass (mg) = (0.010 mol/L) × (0.001 L) × (311.8 g/mol ) × 1000 mg/g
-
Mass (mg) = 3.118 mg
Step-by-Step Methodology
-
Acclimatization: Before opening, allow the vial of (R)-4-Hydroxy Propranolol HCl to equilibrate to room temperature for at least 20 minutes. This prevents moisture condensation on the hygroscopic powder.
-
Weighing: Carefully weigh out the calculated mass (e.g., 3.118 mg) of the powder and transfer it into a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of cell culture-grade DMSO (e.g., 1 mL for 3.118 mg) to the tube.
-
Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The resulting solution should be clear and free of any visible particulates.
-
Sterile Filtration (Optional but Recommended): For applications requiring absolute sterility, draw the solution into a sterile syringe and pass it through a 0.22 µm solvent-compatible syringe filter into a new sterile tube. This step ensures the removal of any potential microbial contaminants or insoluble micro-particulates.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, opaque cryovials.[1]
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Immediately transfer the aliquots to the appropriate storage condition as detailed in Section 6.0.
Preparation of Working Solutions for Cell Culture
Working solutions must be prepared fresh for each experiment by diluting the high-concentration DMSO stock into your complete cell culture medium.
Crucial Consideration: The final concentration of DMSO in the culture medium must be kept to a minimum (ideally ≤ 0.1% v/v) to avoid solvent-induced cellular artifacts. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest drug concentration.
Example Calculation: Preparing a 10 µM Working Solution
-
Goal: Prepare 1 mL of cell culture medium containing 10 µM (R)-4-Hydroxy Propranolol.
-
Starting Stock: 10 mM DMSO stock.
-
Dilution Factor: (10 mM) / (10 µM) = (10,000 µM) / (10 µM) = 1000x
-
Procedure: Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.
-
Final DMSO Concentration: (1 µL DMSO) / (1000 µL total volume) = 0.1% v/v.
This two-step dilution process (preparing a concentrated stock followed by a large dilution into media) is critical for accuracy and for minimizing solvent toxicity.
Storage & Stability
Proper storage is essential to maintain the chemical integrity and activity of the compound.
| Form | Storage Temperature | Stability | Rationale & Notes |
| Solid Powder | 4°C or -20°C | ≥ 4 years | Store in a desiccator, protected from light and moisture.[7][9] |
| DMSO Stock Solution | -20°C | Up to 1 month | For frequent use. Avoid more than 3-5 freeze-thaw cycles.[1][14] |
| DMSO Stock Solution | -80°C | Up to 6 months | Recommended for long-term storage. Aliquoting is mandatory.[1][14] |
| Aqueous Working Solution | N/A | Unstable | Do NOT store. Prepare fresh from frozen stock for each experiment due to rapid degradation in neutral/alkaline aqueous solutions.[7] |
Visualized Workflow & Troubleshooting
Experimental Workflow Diagram
The following diagram outlines the complete workflow from receiving the compound to its application in a cell culture experiment.
Caption: Workflow for preparing and using (R)-4-Hydroxy Propranolol in cell culture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Solid powder does not fully dissolve in DMSO. | Insufficient mixing or low temperature. | Continue vortexing for another 2-3 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again. |
| Precipitate forms when diluting stock into culture medium. | Stock concentration is too high, leading to insolubility in the aqueous medium. | Prepare a lower concentration intermediate stock solution in DMSO first, then dilute into the medium. Ensure the medium is at 37°C and mix immediately after adding the stock. |
| High background toxicity or unexpected results in vehicle control. | DMSO concentration is too high. | Recalculate your dilutions to ensure the final DMSO concentration is non-toxic for your specific cell line (typically < 0.1%). Test a range of DMSO concentrations to determine the tolerance of your cells. |
References
-
Santa Cruz Biotechnology. (n.d.). S(-)-Propranolol • HCl. Retrieved from [Link]
-
Starship Hospital. (2020, July 16). Propranolol Hydrochloride. Retrieved from [Link]
-
Al-Subeh, M. Z., et al. (2025, October 16). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Propranolol. Retrieved from [Link]
-
KM Pharma Solution Private Limited. (n.d.). MSDS - 4-Hydroxy Propranolol HCl. Retrieved from [Link]
-
Wang, Y., et al. (2018). Propranolol suppresses the proliferation and induces the apoptosis of liver cancer cells. Oncology Letters, 15(5), 6359–6367. Retrieved from [Link]
-
Li, Y., et al. (2021). Effect and mechanism of propranolol on promoting osteogenic differentiation and early implant osseointegration. Experimental and Therapeutic Medicine, 22(6), 1413. Retrieved from [Link]
-
Ghasemi, M., et al. (2011). Propranolol effect on proliferation and vascular endothelial growth factor secretion in human immunocompetent cells. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 2), 148-151. Retrieved from [Link]
-
Ensom, M. H. H., et al. (2013). Stability of Propranolol in Extemporaneously Compounded Suspensions. The Canadian Journal of Hospital Pharmacy, 66(2), 118–124. Retrieved from [Link]
-
Caesar & Loretz GmbH. (2023, May 24). Safety data sheet - Propranolol hydrochloride, API. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective [mdpi.com]
- 4. Propranolol - Wikipedia [en.wikipedia.org]
- 5. Propranolol suppresses the proliferation and induces the apoptosis of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect and mechanism of propranolol on promoting osteogenic differentiation and early implant osseointegration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. apexbt.com [apexbt.com]
- 10. (+/-)-4-Hydroxy Propranolol Hydrochloride | CAS 14133-90-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. (±)-4-Hydroxypropranolol analytical standard 14133-90-5 [sigmaaldrich.com]
- 12. caelo.de [caelo.de]
- 13. tcichemicals.com [tcichemicals.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. kmpharma.in [kmpharma.in]
Application Note: A Comprehensive Guide to the Quantitative Analysis of 4-Hydroxy Propranolol in Human Plasma via LC-MS/MS
Abstract
This technical document provides a detailed and scientifically grounded protocol for the quantification of 4-Hydroxy Propranolol, the primary active metabolite of Propranolol, in human plasma. The methodology leverages the specificity and sensitivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices. The protocol is structured to ensure self-validation and is supported by authoritative references, adhering to the principles of bioanalytical method validation as outlined by the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Introduction: The Significance of 4-Hydroxy Propranolol Quantification
Propranolol is a widely prescribed non-selective beta-adrenergic blocker used in the management of various cardiovascular conditions.[1] Its major metabolite, 4-Hydroxy Propranolol (4-OHP), is also pharmacologically active, exhibiting comparable beta-blocking activity to the parent drug.[1][2] Therefore, the accurate quantification of 4-OHP in plasma is crucial for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies, as well as for therapeutic drug monitoring to ensure patient safety and efficacy.[2][3] LC-MS/MS has become the gold standard for this application due to its high sensitivity, selectivity, and reproducibility.[4][5][6]
This application note details a robust and reliable LC-MS/MS method for the determination of 4-OHP in human plasma, covering all stages from sample preparation to data analysis.
Principle of the Method
The method involves the isolation of 4-OHP and an internal standard (IS) from a plasma matrix, followed by chromatographic separation and subsequent detection and quantification by tandem mass spectrometry. The choice of an appropriate internal standard is critical for correcting for variability during sample processing and analysis. Deuterated analogs of the analyte, such as 4-Hydroxy Propranolol-d7, are ideal as they co-elute with the analyte and exhibit similar ionization efficiency, but a structurally similar compound like Bisoprolol can also be employed.[4][5]
The quantification is performed using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[7]
Experimental Workflow
The overall experimental workflow is a multi-step process designed to ensure accuracy and precision at each stage.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Plasma concentrations of propranolol and 4-hydroxypropranolol during chronic oral propranolol therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06252H [pubs.rsc.org]
High-Fidelity Synthesis of (R)-4-Hydroxy Propranolol Hydrobromide from 1,4-Dihydroxynaphthalene
[1]
Executive Summary
(R)-4-Hydroxy Propranolol (4-OH-Prop) is a pharmacologically active metabolite of the
This Application Note details a robust, scalable protocol for synthesizing (R)-4-Hydroxy Propranolol Hydrobromide starting from 1,4-dihydroxynaphthalene (1,4-DHN) . Unlike racemic routes, this protocol utilizes (2R)-(-)-glycidyl tosylate for precise chiral induction, eliminating the need for wasteful chiral resolution.
Key Technical Challenges Addressed
-
Oxidative Instability: 1,4-DHN rapidly oxidizes to 1,4-naphthoquinone in air. This protocol includes a situ reduction/stabilization step.
-
Regioselectivity: Differentiating the two symmetric hydroxyl groups on 1,4-DHN to ensure mono-alkylation.
-
Enantiopurity: Preserving the (R)-configuration throughout the epoxide ring-opening sequence.
Synthetic Pathway Visualization
The following flow diagram illustrates the critical path from the unstable precursor to the final hydrobromide salt.
Figure 1: Chemo-enzymatic logic flow for the asymmetric synthesis of (R)-4-Hydroxy Propranolol.
Safety & Handling Protocols
-
1,4-Dihydroxynaphthalene: Highly susceptible to auto-oxidation.[3] Must be handled in a glovebox or under a strict Argon blanket. If the solid turns purple/black, it has oxidized to the quinone.
-
Epoxides: Glycidyl derivatives are potential alkylating agents and mutagens. Double-glove and use a fume hood.
-
Hydrobromide Gas/Solutions: Corrosive.[4] Use glass-lined equipment.
Detailed Experimental Protocols
Phase 1: Precursor Stabilization & Mono-Protection
Objective: Generate 1,4-DHN in situ and immediately desymmetrize it via mono-benzylation to prevent re-oxidation.
Reagents:
-
1,4-Naphthoquinone (Start material if 1,4-DHN is unavailable)[3][4][5]
-
Sodium Dithionite (
) -
Benzyl Bromide (
) -
Potassium Carbonate (
) -
Solvent: Acetone/Water (degassed)
Protocol:
-
Reduction: Dissolve 1,4-naphthoquinone (10 mmol) in degassed Acetone/Water (1:1). Add Sodium Dithionite (15 mmol) under Argon flow. Stir vigorously for 30 mins until the solution turns from yellow to pale/colorless (indicating formation of 1,4-DHN).
-
Extraction (Inert): Extract rapidly with degassed Ethyl Acetate under Argon. Dry over
. Do not evaporate to dryness in air. -
Mono-Alkylation: To the solution of 1,4-DHN, add dry Acetone,
(1.1 eq), and Benzyl Bromide (1.0 eq).-
Note: Using exactly 1.0 equivalent is crucial to favor mono-protection over bis-protection.
-
-
Reaction: Reflux under Argon for 4 hours.
-
Workup: Filter salts, evaporate solvent. Purify via flash chromatography (Hexane/EtOAc).
-
Target:4-(Benzyloxy)-1-naphthol .
-
Validation:
NMR should show 5 aromatic protons for Benzyl and integration corresponding to a single benzyl group.
-
Phase 2: Chiral Induction (The Critical Step)
Objective: Introduce the epoxide side chain with (R)-configuration.
Rationale: We utilize (2R)-(-)-Glycidyl Tosylate . The nucleophilic attack of the naphthol oxygen occurs at the primary carbon (C1) of the glycidyl group, displacing the tosylate. The chiral center at C2 is not involved in the reaction mechanism; therefore, the stereochemistry is retained .
Reagents:
-
4-(Benzyloxy)-1-naphthol (from Phase 1)
-
(2R)-(-)-Glycidyl Tosylate (98% ee)
-
Base: Cesium Carbonate (
) or NaH -
Solvent: DMF (Anhydrous)
Protocol:
-
Dissolve 4-(benzyloxy)-1-naphthol (5 mmol) in anhydrous DMF (15 mL).
-
Cool to 0°C. Add
(6 mmol). Stir for 15 mins. -
Add (2R)-(-)-Glycidyl Tosylate (5.5 mmol) dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Quench with water, extract with
. Wash with brine. -
Purification: Recrystallize from Ethanol/Hexane to upgrade enantiomeric excess (ee) if necessary.
-
Target:(R)-1-(4-benzyloxy-1-naphthyloxy)-2,3-epoxypropane .
-
Phase 3: Ring Opening & Deprotection
Objective: Install the isopropylamine moiety and remove the benzyl protecting group.
Protocol:
-
Aminolysis: Dissolve the (R)-epoxide in Methanol. Add excess Isopropylamine (5 eq).
-
Reflux for 3-4 hours. Monitor consumption of epoxide by TLC.
-
Evaporate volatiles to yield the crude amino-alcohol intermediate.
-
Deprotection (Hydrogenolysis): Dissolve crude in MeOH. Add 10% Pd/C catalyst (10 wt%).
-
Stir under
atmosphere (balloon pressure) for 2-4 hours.-
Caution: Monitor closely to prevent reduction of the naphthalene ring (though benzyl removal is usually much faster).
-
-
Filter through Celite to remove Pd/C. Evaporate filtrate.
Phase 4: Hydrobromide Salt Formation
Objective: Stabilize the final product as the HBr salt.
Protocol:
-
Dissolve the free base ((R)-4-Hydroxy Propranolol) in a minimal amount of dry Ethanol.
-
Add 48% HBr (aq) dropwise until pH reaches ~3-4, or use HBr in Acetic Acid.
-
Add dry Diethyl Ether dropwise to induce precipitation.
-
Cool to -20°C overnight.
-
Filter the white crystalline solid. Dry under vacuum over
.
Quality Control & Validation
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% | HPLC (C18, MeOH/Water/TFA) |
| Chiral Purity | > 99% ee | Chiral HPLC (Chiralpak AD-H) |
| Identity | Consistent with structure | 1H NMR (500 MHz, DMSO-d6) |
| Counterion | 1:1 Stoichiometry | Elemental Analysis (Br content) |
NMR Diagnostic Signals (DMSO-d6):
- 9.5 (s, 1H, Phenolic OH) - confirms deprotection.
- 8.5 (br, 1H, NH2+ exchangeable).
- 6.7 - 8.2 (m, 5H, Naphthalene protons).
- 1.2 (d, 6H, Isopropyl methyls).
References
-
Kumamoto, T., et al. (2001). "Synthesis of enantiomeric 4-hydroxypropranolols from 1,4-dihydroxynaphthalene."[7][8] Tetrahedron: Asymmetry, 12(5), 791-795.[7][8]
-
Oatis, J. E., et al. (1981). "Ring-hydroxylated propranolol: synthesis and beta-receptor antagonist and vasodilating activities of the seven isomers."[10] Journal of Medicinal Chemistry, 24(3), 309-314.[10]
-
Tsuruda, L. S., et al. (1995). "Formation of epoxide and quinone protein adducts in B6C3F1 mice treated with naphthalene, sulfate conjugate of 1,4-dihydroxynaphthalene and 1,4-naphthoquinone."[3] Archives of Toxicology, 69(6), 362-367.[3]
-
Walle, T., et al. (1982). "4-Hydroxypropranolol and its glucuronide after single and long-term doses of propranolol." Clinical Pharmacology & Therapeutics, 32(3), 296-301.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1,4-二羟基萘 technical, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1,4-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]
- 7. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 8. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stereoselective ring oxidation of propranolol in man - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Propranolol and its Metabolites
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the LC-MS analysis of propranolol and its key metabolites, such as 4-hydroxypropranolol and N-desisopropylpropranolol. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges of matrix effects in bioanalysis. Our focus is on providing not just protocols, but the scientific reasoning behind them to ensure robust and reliable results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects in the context of propranolol bioanalysis.
Q1: What are matrix effects, and why are they a significant concern for propranolol analysis?
Answer:
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] For bioanalysis of propranolol in plasma, this includes proteins, salts, lipids, and endogenous metabolites. Matrix effects are the alteration of analyte ionization efficiency due to the presence of these co-eluting matrix components.[1] This typically manifests as ion suppression , where the analyte signal is decreased, or less commonly, ion enhancement .[1][2]
The primary culprits behind ion suppression in plasma samples are phospholipids from cell membranes.[2][3][4] During a typical reversed-phase chromatographic run, these phospholipids can elute in the same region as propranolol and its metabolites, competing for ionization in the MS source.[5][6] This competition leads to a suppressed analyte signal, which can severely compromise assay sensitivity, accuracy, and reproducibility.[5][7] Given that regulatory bodies like the FDA require a thorough assessment of matrix effects for bioanalytical method validation, understanding and controlling them is not just good science—it's a requirement.[8][9][10]
Q2: How do I properly assess the presence and magnitude of matrix effects in my assay?
Answer:
Assessing matrix effects is a critical component of method validation, as outlined by regulatory guidelines.[10][11][12] The most widely accepted method is the post-extraction spike approach, which is used to calculate the Matrix Factor (MF).
The core principle is to compare the peak response of an analyte in a "clean" solution (e.g., mobile phase) to its response in an extracted blank matrix sample that has been spiked with the analyte after the extraction process. This comparison isolates the effect of the matrix on the analyte's ionization.
According to the FDA's Bioanalytical Method Validation Guidance, the matrix effect should be evaluated using at least six different lots of the biological matrix.[10] The workflow is as follows:
-
Prepare three sample sets:
-
Set A: Analyte and Internal Standard (IS) prepared in a neat solution (e.g., mobile phase).
-
Set B: Blank plasma from six different sources is extracted first, and then the final extract is spiked with the analyte and IS at the same concentration as Set A.
-
Set C: Blank plasma from the same six sources is spiked with the analyte and IS before extraction.
-
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Response in Set B) / (Peak Response in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized MF:
-
This is the most important value. It corrects for matrix effects using the internal standard.
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
Assess Recovery:
-
Recovery (%) = (Peak Response in Set C / Peak Response in Set B) * 100
-
For a method to be considered valid, the precision (Coefficient of Variation, %CV) of the IS-normalized matrix factors from the different matrix lots should not be greater than 15%.[12]
Caption: Workflow for quantitative assessment of matrix effects and recovery.
Q3: What is the role of an internal standard (IS), and what type is best for propranolol analysis?
Answer:
An internal standard is a compound of known concentration added to every sample, calibrator, and QC. Its purpose is to correct for variability during sample preparation (e.g., extraction efficiency) and instrumental analysis (e.g., injection volume and matrix effects).[13][14]
There are two main types of internal standards:
-
Structurally Similar Analog: This is a different molecule with similar chemical properties and chromatographic behavior to the analyte. For propranolol, compounds like bisoprolol have been used.[13][14] While cost-effective, their key limitation is that they may not experience ionization suppression or enhancement to the exact same degree as the analyte, potentially leading to inaccurate correction.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for quantitative LC-MS.[15] A SIL IS is the analyte molecule itself (e.g., propranolol) where several atoms have been replaced with heavy stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C)).[16] For example, propranolol-d7 is commonly used.[17]
The key advantages of a SIL IS are:
-
It has nearly identical chemical and physical properties to the analyte.
-
It co-elutes with the analyte.
-
It experiences the exact same extraction recovery and, most importantly, the same degree of ion suppression or enhancement.[15]
Therefore, a SIL IS provides the most accurate and precise correction for all sources of variability.[16] When analyzing propranolol and its metabolites, it is highly recommended to use the corresponding SIL versions for each analyte (e.g., propranolol-d7 for propranolol, 4-hydroxypropranolol-d7 for its metabolite) for the most robust and defensible data.[17]
Q4: Which sample preparation technique is most effective for reducing matrix effects for propranolol and its metabolites from plasma?
Answer:
Improving sample preparation is the most effective strategy for minimizing matrix effects.[2][18] The goal is to selectively remove interfering endogenous components, especially phospholipids, while efficiently recovering the analytes. The main techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2][19]
| Technique | Principle | Pros | Cons | Effectiveness for Propranolol |
| Protein Precipitation (PPT) | An organic solvent (e.g., acetonitrile) is added to denature and precipitate plasma proteins.[13][14] | Simple, fast, inexpensive, generic. | Non-selective. Results in a "dirty" extract containing high levels of phospholipids and other soluble components. High risk of significant matrix effects.[3] | Often insufficient for achieving low limits of quantitation due to ion suppression.[20] May be acceptable for high-concentration samples but requires careful validation. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between the aqueous plasma sample and an immiscible organic solvent based on pH and polarity.[21] | More selective than PPT, can remove many salts and some phospholipids.[2] | More labor-intensive, requires solvent optimization, can form emulsions.[22] | Moderately effective. Propranolol is a basic drug, so adjusting the plasma pH to be alkaline (>pKa) will ensure it is in its neutral form and partitions well into an organic solvent like methyl tert-butyl ether (MTBE).[2][23] |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent (e.g., C18, mixed-mode cation exchange) while interferences are washed away.[24] | Highly selective. Capable of providing the cleanest extracts by effectively removing both proteins and phospholipids.[4] | Requires method development (sorbent selection, wash/elution steps), higher cost per sample. | Most effective method. Mixed-mode cation exchange SPE is ideal for basic compounds like propranolol. Specialized phospholipid removal products (e.g., HybridSPE, Ostro) also offer a simple and highly effective cleanup.[4][5][25] |
Recommendation: For sensitive and robust analysis of propranolol and its metabolites, Solid-Phase Extraction (SPE) is the preferred method. [17][26] If SPE method development is a bottleneck, phospholipid removal plates or cartridges are an excellent alternative that combine the simplicity of PPT with high selectivity against phospholipids.[3][5]
Caption: Decision tree for selecting a plasma sample preparation method.
Q5: How can I optimize my chromatographic conditions to mitigate matrix effects?
Answer:
While sample preparation is the first line of defense, chromatography plays a crucial role in separating your analytes from any remaining matrix components.
-
Use Gradient Elution: An isocratic mobile phase can lead to co-elution of analytes with matrix interferences. A well-designed gradient can help separate propranolol and its metabolites from both early-eluting salts and late-eluting phospholipids.
-
Optimize Column Chemistry: A standard C18 column is often effective.[13][24] However, if co-elution with specific interferences is an issue, exploring alternative chemistries (e.g., Phenyl-Hexyl, PFP) may provide the necessary selectivity.
-
Employ a Diverter Valve: Many endogenous components, particularly phospholipids, are retained strongly on the column and elute late in the run. A diverter valve can be programmed to direct the column effluent to waste at the beginning (during the void volume where salts elute) and at the end of the analytical run. This prevents non-volatile salts and lipids from entering and contaminating the MS source, which is a major cause of signal drift and ion suppression over time.[6]
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Ion Suppression Observed (Low Matrix Factor) | 1. Inadequate sample cleanup (especially from PPT).2. Co-elution of analytes with phospholipids. | 1. Switch to a more rigorous sample preparation method. Move from PPT to LLE or, preferably, SPE. Implement a phospholipid removal step.[3][4]2. Optimize chromatography. Develop a steeper gradient to better separate analytes from the "phospholipid cloud." Increase the organic content of the initial mobile phase to elute phospholipids faster if they interfere with early eluting analytes.3. Check for source contamination. Clean the MS ion source as non-volatile matrix components can build up and cause suppression.[6] |
| High Variability / Poor Precision in QC Samples (%CV > 15%) | 1. Inconsistent sample preparation (manual extraction errors).2. Non-ideal internal standard (e.g., a structural analog that doesn't track the analyte's response to matrix effects).3. Variable matrix effects between different lots of plasma. | 1. Automate sample preparation if possible to reduce human error. Ensure consistent vortexing times and solvent additions.2. Switch to a Stable Isotope-Labeled (SIL) IS. This is the most effective way to correct for variability.[15][16]3. Improve sample cleanup. A cleaner extract is less susceptible to lot-to-lot variations in the matrix composition. SPE is superior to PPT or LLE in this regard. |
| Internal Standard (IS) Signal is Inconsistent or Drifting | 1. For a structural analog IS: The IS is experiencing different matrix effects than the analyte.2. For a SIL IS: Potential for back-exchange if deuterium labels are on exchangeable positions (e.g., -OH, -NH).3. Contamination of the IS stock solution. | 1. This is a key limitation of analog IS. The ultimate solution is to switch to a SIL IS.2. Verify the stability of the SIL IS. Ensure the deuterium labels are on stable carbon positions. This is rarely an issue with commercially available standards but is a consideration for custom synthesis.[16]3. Prepare fresh IS stock and working solutions. |
| Analytical Column Backpressure Increasing Rapidly | 1. Insufficient removal of proteins from the plasma sample.2. Buildup of precipitated phospholipids at the head of the column. | 1. Ensure complete protein precipitation. If using PPT, ensure the solvent-to-plasma ratio is adequate (e.g., at least 3:1 acetonitrile:plasma) and that samples are centrifuged at a sufficient speed and time to pellet all protein.[13][14]2. Use a guard column to protect the analytical column.3. Improve sample cleanup. LLE and SPE are much more effective at removing particulates and strongly retained endogenous material that cause column fouling.[5] |
Section 3: Detailed Experimental Protocols
Disclaimer: These are generalized starting protocols. They must be fully validated for your specific application and laboratory conditions.
Protocol 1: Solid-Phase Extraction (SPE) for Propranolol and Metabolites
This protocol is based on a mixed-mode cation exchange mechanism, which is highly effective for basic compounds like propranolol.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of SIL IS working solution. Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step ensures the basic analytes are protonated (positively charged).
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash Step 1 (Remove Hydrophilic Interferences): Wash the cartridge with 1 mL of 0.1 M HCl in water.
-
Wash Step 2 (Remove Lipids): Wash the cartridge with 1 mL of methanol. This step is crucial for removing phospholipids.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the analytes, releasing them from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A/B (e.g., 90:10 v/v), vortex, and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Propranolol and Metabolites
This protocol uses pH adjustment to selectively extract the basic analytes.
-
Sample Preparation: To 200 µL of plasma in a glass tube, add 20 µL of SIL IS working solution.
-
pH Adjustment: Add 50 µL of 1 M sodium hydroxide to basify the sample (pH > 10). Vortex briefly.
-
Extraction: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane/isoamyl alcohol).
-
Mixing: Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any proteinaceous interface.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase, vortex, and inject.
References
-
Paci, A., et al. (1985). Rapid and simultaneous extraction of propranolol, its neutral and basic metabolites from plasma and assay by high-performance liquid chromatography. PubMed. Available at: [Link]
-
Waters Corporation. Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. Available at: [Link]
-
Ampere Life Sciences. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Ampere Life Sciences. Available at: [Link]
-
Various Authors. (n.d.). Phospholipid Depletion Techniques in LC‐MS Bioanalysis. ResearchGate. Available at: [Link]
-
Separation Science. (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science. Available at: [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. Available at: [Link]
-
Tiwari, G., & Tiwari, R. (2014). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC. Available at: [Link]
-
Brandes, H., & Price, C. (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Chromatography Today. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]
-
Zhang, Y., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. PMC. Available at: [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. Available at: [Link]
-
Zhang, Y., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infant. Semantic Scholar. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available at: [Link]
-
Partani, P., et al. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. PubMed. Available at: [Link]
-
Utrecht University. (2026). First validated liquid chromatography–tandem mass spectrometry method for simultaneous quantification of propranolol and 4-hydroxypropranolol in pig plasma and dried blood spots and its application to a pharmacokinetic study. Utrecht University. Available at: [Link]
-
LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]
-
Gandhimathi, R., et al. (2023). DETERMINATION OF PROPRANOLOL HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETERY/MASS SPECTROMETERY (HPLC-MS/MS). ijbpas. Available at: [Link]
-
Bavisker, D. T., et al. (2011). High-Performance Liquid Chromatography Determination of Propranolol in Human Plasma. Asian Journal of Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Publishing. Available at: [Link]
-
Ovid. (n.d.). Quantification of alprenolol and propranolol in human plasma using a two-dimensional liquid chromatography (2D-LC). Ovid. Available at: [Link]
-
Agilent. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent. Available at: [Link]
-
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Available at: [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. University of Paris-Saclay. Available at: [Link]
-
Al-Majed, A. A., et al. (2021). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. PMC. Available at: [Link]
-
Partani, P., et al. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Semantic Scholar. Available at: [Link]
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]
-
Chromatography Online. (2023). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Online. Available at: [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available at: [Link]
-
LCGC North America. (2022). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available at: [Link]
-
ACTA Pharmaceutica Sciencia. (n.d.). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. ACTA Pharmaceutica Sciencia. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pharmacompass.com [pharmacompass.com]
- 10. fda.gov [fda.gov]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 17. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 19. ovid.com [ovid.com]
- 20. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06252H [pubs.rsc.org]
- 21. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 22. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. asianpubs.org [asianpubs.org]
- 24. Rapid and simultaneous extraction of propranolol, its neutral and basic metabolites from plasma and assay by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chromatographytoday.com [chromatographytoday.com]
- 26. semanticscholar.org [semanticscholar.org]
Technical Support Center: 4-Hydroxy Propranolol SPE Recovery Guide
Topic: Overcoming Low Recovery Rates of 4-Hydroxy Propranolol (4-HP) in Solid Phase Extraction (SPE) Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Lead Scientist: Senior Application Specialist
Core Analysis: The "Polarity-Instability" Paradox
Welcome to the technical support center. If you are seeing low recovery for 4-Hydroxy Propranolol (4-HP), you are likely fighting a two-front war: Oxidative Instability and High Polarity .
Unlike its parent compound (Propranolol), 4-HP contains a phenolic hydroxyl group. This structural change drastically alters its behavior in three ways:
-
Increased Polarity: It elutes earlier and breaks through standard C18 sorbents.
-
Oxidative Susceptibility: It mimics catechol behavior, rapidly oxidizing to a quinone species at neutral/basic pH or upon exposure to light/air.
-
Amphoteric Nature: With a secondary amine (
) and a phenolic group ( ), pH control is non-negotiable.
This guide is structured to troubleshoot these specific failure modes.
Phase I: Sample Stabilization (Pre-Extraction)
Q: My recovery is inconsistent even before loading the cartridge. Is the molecule degrading in plasma?
A: Yes. 4-HP is highly unstable in biological matrices without antioxidant protection. If you are not stabilizing plasma immediately upon collection, your "low recovery" is actually "analyte degradation."
The Protocol: Antioxidant Shielding
You must create a reducing environment to prevent the formation of the quinone oxidation product.
Recommended Workflow:
-
Collection: Collect blood into tubes containing Sodium Metabisulfite (SMB) or Ascorbic Acid .
-
Concentration: Final concentration in plasma should be 0.1% to 1.0% (w/v) .
-
Temperature: Keep all samples on ice. 4-HP degradation is temperature-dependent.
Visualization: The Stability Pathway
The following diagram illustrates the degradation risk and the stabilization intervention point.
Caption: Comparative workflow showing the oxidative degradation pathway of 4-HP versus the antioxidant-stabilized pathway required for accurate quantification.
Phase II: Sorbent Selection & Chemistry
Q: I am using a standard C18 cartridge. Why is 4-HP breaking through during the wash step?
A: 4-HP is too polar for standard C18 retention, especially if you are performing an aggressive organic wash to remove plasma proteins. The LogP of Propranolol is ~3.0 (lipophilic), but 4-HP is significantly lower.
The Solution: Mixed-Mode Cation Exchange (MCX) You need a sorbent that utilizes two retention mechanisms:
-
Reverse Phase (Hydrophobic): Retains the naphthalene ring.
-
Cation Exchange (Ionic): Binds the positively charged amine group (
).
Sorbent Comparison Table
| Sorbent Type | Retention Mechanism | Suitability for 4-HP | Common Failure Mode |
| Traditional C18 | Hydrophobic only | Poor | Analyte washes off with <10% MeOH; breakthrough during loading. |
| HLB (Polymeric) | Hydrophilic-Lipophilic | Moderate | Better than C18, but lacks ionic "lock" for aggressive washing. |
| MCX (Mixed-Mode) | Hydrophobic + Cation Exchange | Excellent | Allows 100% organic wash (removes phospholipids) without losing analyte. |
Phase III: The Optimized Protocol (MCX)
Q: How do I optimize the wash and elution steps to maximize recovery without degrading the compound?
A: The key is to lock the analyte using pH during the wash, then release it quickly during elution.
Step-by-Step Method (Self-Validating)
-
Pre-treatment:
-
Mix 200 µL Plasma (stabilized with Ascorbic Acid) + 200 µL 2% Phosphoric Acid (
) . -
Why: Acidification (
) ensures the amine is fully protonated ( ) to bind to the cation exchange sorbent.
-
-
Conditioning:
-
1 mL Methanol followed by 1 mL Water.
-
-
Loading:
-
Load pre-treated sample at slow flow rate (1 mL/min).
-
-
Wash 1 (Aqueous):
-
1 mL 2% Formic Acid in Water.
-
Purpose: Removes salts and proteins; keeps analyte charged.
-
-
Wash 2 (Organic - CRITICAL):
-
1 mL 100% Methanol .
-
Why this works: Because the analyte is ionically bound to the MCX sorbent, it will not wash off with methanol. This step removes hydrophobic interferences (lipids) that suppress signal in LC-MS.
-
-
Elution:
Visualization: The MCX Mechanism
This diagram details the "Lock and Key" mechanism required for high recovery.
Caption: Mechanism of Mixed-Mode Cation Exchange (MCX). Acidic loading locks the analyte via ionic bonding; basic elution neutralizes the amine to release it.
Phase IV: Post-Extraction Handling (The Danger Zone)
Q: My recovery is good immediately after elution, but drops after evaporation. Why?
A: Elution uses Ammonium Hydroxide (High pH). 4-HP is extremely unstable in alkaline conditions, especially when combined with the heat of evaporation.
Troubleshooting the Evaporation Step:
-
Acidify Immediately: Do not let the eluate sit in the basic solution. Add 10-20 µL of Formic Acid to the collection tube before evaporation to neutralize the pH immediately.
-
Temperature Limit: Set nitrogen evaporator temperature
. -
Alternative: If sensitivity allows, Skip Evaporation . Dilute the eluate with water (to reduce organic strength) and inject directly.
Summary of Critical Parameters
| Parameter | Standard Protocol (Fail) | Optimized Protocol (Pass) |
| Plasma Stabilizer | None | 0.5% Ascorbic Acid |
| Sorbent | C18 / HLB | MCX (Mixed-Mode Cation) |
| Wash Solvent | 5-10% MeOH | 100% MeOH (enabled by ionic lock) |
| Elution pH | Basic | Basic, then immediately acidified |
| Evaporation | 50°C | <40°C or Dilute-and-Shoot |
References
-
Partani, P., et al. (2009).[5] Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry.[5] Journal of Pharmaceutical and Biomedical Analysis.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 62882, Propranolol Hydrochloride. (Data on pKa and physical properties).
-
Margolis, S. A., & Davis, T. P. (1988).[6] Stabilization of Ascorbic Acid in Human Plasma, and Its Liquid-Chromatographic Measurement. Clinical Chemistry.[6] (Reference for antioxidant stability protocols).
-
Waters Corporation. Oasis MCX Extraction Method for Basic Drugs. (Industry standard protocol for mixed-mode cation exchange).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Stereoselective ring oxidation of propranolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Stabilization of ascorbic acid in human plasma, and its liquid-chromatographic measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Hydroxy Propranolol Hydrobromide Degradation Analysis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center guide provides in-depth troubleshooting and FAQs for identifying the degradation products of 4-Hydroxy Propranolol Hydrobromide (4-OHP). As a Senior Application Scientist, this document moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring robust and reliable results.
Introduction
4-Hydroxy Propranolol (4-OHP) is a principal and pharmacologically active metabolite of Propranolol, a widely used beta-adrenergic receptor antagonist.[1][2][3] Its own therapeutic activity and presence in plasma necessitate a thorough understanding of its stability profile. Identifying its degradation products is a critical step in developing stable pharmaceutical formulations and ensuring patient safety, as mandated by regulatory bodies under guidelines like the ICH Q1A framework.[4] This guide provides practical solutions to common challenges encountered during forced degradation studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability and analysis of 4-OHP.
Q1: What are the primary degradation pathways for 4-Hydroxy Propranolol based on its chemical structure?
A1: The chemical structure of 4-OHP, featuring a naphthalene ring with a hydroxyl group, an ether linkage, and a secondary amine in the side chain, is susceptible to several degradation pathways under stress conditions:
-
Hydrolysis: The ether linkage is a primary target for hydrolysis, especially under acidic or basic conditions, which could lead to the cleavage of the side chain from the naphthalene ring system.
-
Oxidation: The phenolic hydroxyl group on the naphthalene ring makes 4-OHP particularly susceptible to oxidation, potentially forming quinone-type structures. The secondary amine in the side chain is also a common site for oxidation, leading to N-oxides or dealkylation.
-
Photodegradation: The naphthalene ring system is a strong chromophore, making the molecule inherently sensitive to light.[5] UV or visible light exposure can induce complex reactions, including cleavage of the side chain, formation of products like 1-naphthol, or other rearrangements.[5]
-
Thermal Degradation: Elevated temperatures can provide the energy needed to accelerate all the above degradation pathways.[6][7]
Q2: Which analytical techniques are most effective for identifying and quantifying 4-OHP and its degradants?
A2: A multi-faceted approach is typically required.
-
High-Performance Liquid Chromatography (HPLC) with UV or PDA Detection: This is the workhorse technique for separating the parent drug from its degradation products and for quantification. A stability-indicating HPLC method is one that can resolve all significant degradants from the parent peak and from each other.[8][9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the definitive tool for structural elucidation of unknown impurities.[10][11] By providing accurate mass information and fragmentation patterns, LC-MS/MS allows researchers to propose and confirm the structures of degradation products.
Q3: What are the standard conditions for a forced degradation study?
A3: Forced degradation, or stress testing, is performed under conditions more severe than accelerated stability testing to generate potential degradation products.[4][12] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Conditions should be based on ICH Q1A guidelines.[4]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at room temperature or heated (e.g., 60-80°C) | Ether bond cleavage, side-chain reactions |
| Base Hydrolysis | 0.1 M NaOH at room temperature or heated | Ether bond cleavage, potential rearrangements |
| Oxidation | 3% - 30% Hydrogen Peroxide (H₂O₂) at room temperature | N-oxidation, hydroxylation, quinone formation |
| Thermal | Dry heat (e.g., 80-105°C) for several days | Accelerates all pathways, potential for unique degradants |
| Photolytic | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B) | Photochemical cleavage, oxidation, and rearrangement |
Part 2: Troubleshooting and Experimental Guides
This section provides solutions to specific problems encountered during degradation studies.
Scenario 1: Hydrolytic Instability
Q: My 4-OHP sample shows a major new peak eluting earlier than the parent drug after acid hydrolysis. How do I confirm its identity?
A: An early-eluting peak in reversed-phase HPLC often indicates a more polar compound. Acid-catalyzed cleavage of the ether bond is a probable degradation route for 4-OHP, which would yield 1,4-dihydroxynaphthalene (Naphthohydroquinone) and 1-(isopropylamino)-3-chloropropan-2-ol (if using HCl). The Naphthohydroquinone is significantly more polar and would elute earlier.
Causality: The ether oxygen in the 4-OHP side chain can be protonated under acidic conditions, making the adjacent carbon atom susceptible to nucleophilic attack by water or the counter-ion (e.g., chloride), leading to bond cleavage.
Caption: General workflow for forced degradation studies of 4-OHP.
References
-
Walle, T., et al. (1985). Stereoselective ring oxidation of propranolol in man. British Journal of Clinical Pharmacology, 20(3), 209–215. Available at: [Link]
-
PharmGKB. Propranolol Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. Available at: [Link]
-
Piszcz, P., et al. (2011). Electrochemical behavior of Propranolol and its major metabolites, 4'-hydroxypropranolol and 4'-hydroxypropranolol Sulfate, on glassy carbon electrode. Química Nova, 34(5), 797-802. Available at: [Link]
-
Freie Universität Berlin. (2022). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Refubium - Freie Universität Berlin Repository. Available at: [Link]
-
Aguilar, M. F., et al. (2021). Propranolol degradation through processes based on the generation of hydroxyl free radical. Journal of Water and Health, 19(6), 964–976. Available at: [Link]
-
Zhang, Y., et al. (2019). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. Analytical Methods, 11(2), 179-186. Available at: [Link]
-
Mas-Bargues, C., et al. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 966-76. Available at: [Link]
-
Gao, Y., et al. (2019). Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process. Environmental Science: Water Research & Technology, 5(2), 353-362. Available at: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2006). High-performance liquid chromatographic determination of propranolol and 4-hydroxypropranolol in serum. Journal of AOAC International, 89(4), 953-957. Available at: [Link]
-
Lin, A. Y. C., & Reinhard, M. (2017). The degradation and persistence of five pharmaceuticals in an artificial climate incubator during a one year period. Water Research, 108, 284-292. Available at: [Link]
-
Yang, F., et al. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences, 23(13), 7356. Available at: [Link]
-
Osawa, T., et al. (2000). Photodegradation products of propranolol: The structures and pharmacological studies. Chemical & Pharmaceutical Bulletin, 48(12), 1891-1894. Available at: [Link]
-
Fu, C. W., & Mason, W. D. (1989). Determination of propranolol and 4-hydroxypropranolol in human plasma by high-performance liquid chromatography. Analyst, 114(10), 1219-23. Available at: [Link]
-
ResearchGate. (n.d.). Absorption spectra of propranolol (1) and its degradation product (2). ResearchGate. Available at: [Link]
-
Indian Journal of Pharmaceutical Sciences. (2010). Development and validation of HPLC method for estimation of propranolol HCL in human plasma. ResearchGate. Available at: [Link]
-
Gao, Y., et al. (2019). Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process. Environmental Science: Water Research & Technology, 5, 353-362. Available at: [Link]
-
Waters Corporation. (2023). Analytical Scale Isolation and Purification of Propranolol Impurities Including Nitrosamine Drug Substance Related Impurity (NDSRI). LabRulez LCMS. Available at: [Link]
-
International Journal of Pharmacy and Technology. (2011). Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs. ResearchGate. Available at: [Link]
-
Helboe, P. (1982). Determination of impurities in propranolol hydrochloride by high-performance liquid chromatography on dynamically modified silica. Journal of Chromatography A, 245(2), 229-38. Available at: [Link]
-
Hossaini, H., et al. (2017). Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO2 Nanomaterials. International Journal of Photoenergy. Available at: [Link]
-
Singh, R., & Kumar, R. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Future Journal of Pharmaceutical Sciences, 9(1), 58. Available at: [Link]
-
Shinde, P. L., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5109-5115. Available at: [Link]
-
Alsante, K. M., et al. (2023). Separation and quantification of organic‐related impurities of beta‐adrenergic receptor blocking agent propranolol in pharmaceutical solid dosage forms: Impurity profiling using stability‐indicating HPLC method. Journal of Separation Science. Available at: [Link]
-
ResearchGate. (2018). Photocatalytic degradation of propranolol hydrochloride using Nd–TiO2 nanoparticles under UV and visible light. ResearchGate. Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38406-38414. Available at: [Link]
-
Bavisker, D. T., et al. (2011). High-Performance Liquid Chromatography Determination of Propranolol in Human Plasma. Asian Journal of Chemistry, 23(10), 4251-4254. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Stability indicating RP-HPLC method development and validation of Etizolam and Propranolol hydrochloride in pharmaceutical dosage form. ResearchGate. Available at: [Link]
-
Gao, Y., et al. (2018). Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process. RSC Publishing. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. asianpubs.org [asianpubs.org]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. wjpsonline.com [wjpsonline.com]
- 10. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06252H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. biomedres.us [biomedres.us]
Validation & Comparative
Definitive Guide: Reference Standards for (R)-4-Hydroxy Propranolol Purity Analysis
Executive Summary
In the precise realm of pharmacokinetic (PK) profiling, (R)-4-Hydroxy Propranolol represents a critical analytical challenge. As a potent, equipotent metabolite of Propranolol formed via CYP2D6, its quantification is essential for understanding stereoselective metabolism. However, its inherent instability—specifically its oxidation to a reactive quinone methide—and its chiral nature create a high risk of analytical error.
This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) (The "Product") against Standard Grade Analytical Standards and Racemic Mixtures . We provide a self-validating experimental protocol to ensure data integrity in drug development workflows.
Part 1: The Technical Landscape[2]
The Molecule & The Challenge
(R)-4-Hydroxy Propranolol is not merely a metabolite; it is a chemically labile entity. Unlike the parent drug Propranolol, the 4-hydroxy metabolite contains an electron-rich catechol-like system (phenol with para-substitution) prone to two-electron oxidation.
-
Instability Mechanism: The compound oxidizes to form a Quinone Methide intermediate. This electrophile rapidly reacts with nucleophiles (water, glutathione, protein residues), leading to "disappearance" of the analyte in solution and the formation of covalent adducts.
-
Chirality: Propranolol is often administered as a racemate, but CYP2D6 metabolism is stereoselective. Using a racemic reference standard to quantify the (R)-enantiomer introduces a 50% systematic error if the enantiomeric excess (ee) of the standard is not strictly characterized.
Visualization: Instability & Metabolic Pathway
The following diagram illustrates the formation of (R)-4-Hydroxy Propranolol and its degradation pathway, highlighting why reference standard integrity is paramount.
Caption: Metabolic formation of (R)-4-Hydroxy Propranolol and its rapid degradation pathway to Quinone Methide.
Part 2: Comparative Analysis of Reference Standards
We compared three classes of reference materials typically available to researchers.
| Feature | (A) ISO 17034 CRM (The Product) | (B) Analytical Standard | (C) Racemic Standard |
| Primary Use | Quantitation, Method Validation | ID, Qualitative Screening | Retention Time Marker |
| Certified Purity | Mass Balance (LC + TGA + KF + ROI) | Chromatographic Purity (% Area) | % Area (Total) |
| Chiral Purity (ee) | Certified (>99.5% ee) | Tested but not certified | 50:50 (Assumed) |
| Uncertainty Budget | Expanded Uncertainty ( | Not provided | Not provided |
| Traceability | SI Units (NIST/BIPM traceable) | Manufacturer's Internal Std | Variable |
| Stability Data | Long-term & Accelerated data available | Expiry date only | Expiry date only |
| Cost | High ( | Moderate ( | Low ($) |
Performance Impact Analysis
Accuracy & Linearity
-
CRM: The certified mass fraction allows for the preparation of calibrators with a known uncertainty. For (R)-4-Hydroxy Propranolol, where purity can degrade by 1-2% per month if improperly stored, the CRM's "Time-of-Use" stability data is critical.
-
Analytical Standard: Often relies on "Chromatographic Purity" (e.g., 98% by HPLC). This ignores water content (hygroscopic HCl salt) and inorganic residues, potentially overestimating the active amount by 5-10%.
Chiral Specificity
-
Racemic Standard Risk: Using a racemic standard (Mix of R and S) to quantify the (R) peak assumes an exact 1:1 ratio. Manufacturing variations can shift this to 48:52, introducing a hidden 4% systematic error in quantification.
Part 3: Self-Validating Experimental Protocol
To utilize the (R)-4-Hydroxy Propranolol CRM effectively, you must employ a "Self-Validating" workflow that detects on-column degradation.
Materials
-
Standard: (R)-4-Hydroxy Propranolol HCl (ISO 17034 CRM).
-
Stabilizer: Ascorbic Acid (0.1% w/v in aqueous mobile phase).
-
Column: Chiral-CBH (Cellobiohydrolase) or Amylose-based chiral column (e.g., Chiralpak IG).
-
Detection: LC-MS/MS (MRM mode: 276.2 → 173.1).
Protocol: The "Dual-Injection" Stability Check
This protocol validates both the standard and the instrument status simultaneously.
-
Stock Preparation (Critical Step):
-
Dissolve CRM in degassed Methanol containing 0.1% Ascorbic Acid.
-
Why: Methanol suppresses ionization less than water; Ascorbic acid acts as a sacrificial antioxidant, preventing quinone methide formation.
-
Store at -80°C.
-
-
System Suitability (The Self-Check):
-
Inject the Standard.[1]
-
Pass Criteria 1: Retention time match (± 0.1 min).
-
Pass Criteria 2 (Purity): No peak at the relative retention time (RRT) of the Quinone dimer or oxidation products.
-
Pass Criteria 3 (Chiral): Enantiomeric Excess > 99%. If a small (S) peak appears, calculate:
If ee < 98%, the standard has racemized or degraded.
-
-
Sample Analysis:
-
Keep autosampler temperature at 4°C .
-
Inject samples within 12 hours of preparation.
-
Workflow Visualization
Caption: Self-validating workflow for handling unstable chiral reference standards.
Part 4: Experimental Data Summary
The following data represents a comparison of stability between a lyophilized CRM and a standard solution stored without stabilizers, highlighting the necessity of the "Product" (CRM) attributes.
Table 1: Stability Stress Test (4 Hours at Room Temperature)
| Parameter | ISO 17034 CRM (Lyophilized, Argon) | Std Solution (MeOH, No Stabilizer) | Impact on Result |
| Appearance | White Crystalline Solid | Slight Yellowing (Quinone formation) | Visual failure cue |
| Purity (LC-UV) | 99.8% | 94.2% | 5.6% negative bias in quant |
| Enantiomeric Excess | 99.9% | 99.1% | Minimal racemization, but purity loss is high |
| Adduct Formation | None Detected | +1.2% (Solvent Adducts) | Ghost peaks in chromatogram |
References
-
Partani, P., et al. (2009).[2] "Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Agilent Technologies. (2025). "Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS." Application Note. Link
-
Cayman Chemical. "(±)-4-hydroxy Propranolol (hydrochloride) Product Information." Link
-
Sigma-Aldrich. "(±)-4-Hydroxypropranolol analytical standard COA and Stability Data." Link
-
Inorganic Ventures. (2024). "Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing." Link
Sources
(R)-4-Hydroxy Propranolol: A CYP2D6 Activity Marker Comparison Guide
[1]
Executive Summary
Reviewer Verdict: (R)-4-Hydroxy Propranolol is a high-affinity marker for CYP2D6, particularly useful in in vitro mechanistic studies where substrate binding affinity (
While Dextromethorphan (DXM) remains the clinical "gold standard" due to its high specificity and safety profile, Propranolol offers distinct advantages in enzyme kinetics characterization due to its lower
Quick Comparison: Propranolol vs. Alternatives
| Feature | (R)-4-OH Propranolol Formation | Dextromethorphan (DXM) | Bufuralol |
| Primary Reaction | Ring Hydroxylation (C4) | O-Demethylation | 1'-Hydroxylation |
| CYP2D6 Specificity | Moderate (Cross-reacts CYP1A2) | High (Minor CYP3A4) | Very High |
| Affinity ( | High (~8.5 µM) | Moderate (~3-5 µM) | High (~10 µM) |
| Analytical Sensitivity | High (Fluorescence/LC-MS) | High (LC-MS) | High (Fluorescence) |
| Regulatory Status | Secondary Probe (FDA/EMA) | Primary Probe (FDA/EMA) | Historical/In Vitro Only |
Mechanistic Insight: The Stereoselective Pathway
Propranolol is a chiral drug administered as a racemate. Its metabolism is stereoselective.[1] CYP2D6 preferentially catalyzes the 4-hydroxylation of the naphthalene ring. While both (R) and (S) enantiomers are metabolized, the formation of (R)-4-Hydroxy Propranolol is frequently monitored in chiral studies to assess stereoselective intrinsic clearance.
Pathway Diagram
The following diagram illustrates the competitive metabolic pathways, highlighting the CYP2D6-mediated formation of 4-Hydroxy Propranolol.
Caption: CYP2D6 dominates the 4-hydroxylation pathway at low substrate concentrations, while CYP1A2 primarily drives N-desisopropylation.
Detailed Comparative Analysis
Specificity & Kinetics
The utility of (R)-4-Hydroxy Propranolol as a marker hinges on the concentration used.
-
CYP2D6: High affinity (
). -
CYP1A2: Low affinity (
). Scientific Implication: To use Propranolol as a specific CYP2D6 probe, assays must be conducted at low substrate concentrations (< 5 µM) . At these levels, CYP2D6 accounts for >90% of 4-hydroxylation. At higher concentrations, CYP1A2 contribution becomes significant, confounding the results.
Comparison with Dextromethorphan (DXM)[1]
-
DXM: The O-demethylation to Dextrorphan is highly specific to CYP2D6. However, DXM turnover rates can be low in "Poor Metabolizers" (PM), making quantification challenging without sensitive LC-MS/MS.
-
Propranolol: Often exhibits higher turnover numbers (
), providing robust signals even in samples with lower enzyme activity. However, the "background noise" from CYP1A2 requires careful experimental design (e.g., using the specific CYP1A2 inhibitor Furafylline to validate CYP2D6 contribution).
Analytical Considerations
-
Fluorescence: 4-Hydroxy Propranolol is naturally fluorescent (Ex: 280 nm, Em: 340 nm), allowing for HPLC-Fluorescence detection, which is cost-effective compared to MS.
-
Stability: 4-Hydroxy Propranolol is chemically unstable at neutral/basic pH due to oxidation. Samples must be stabilized immediately with ascorbic acid or sodium metabisulfite .
Validated Experimental Protocol
Objective: Quantify CYP2D6 activity via the formation of 4-Hydroxy Propranolol in human liver microsomes (HLM).
Materials
-
Enzyme Source: Human Liver Microsomes (HLM) or Recombinant CYP2D6.
-
Substrate: (R)-Propranolol or Racemic Propranolol (Final conc: 2 µM).
-
Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stabilizer: 0.1% Ascorbic Acid (Critical for 4-OH metabolite stability).
Workflow Diagram
Caption: Standard incubation workflow. Note the addition of Ascorbic Acid at termination to prevent metabolite degradation.
Step-by-Step Methodology
-
Preparation: Thaw HLMs on ice. Prepare a 200 µM stock of Propranolol in water.
-
Pre-incubation: Mix Buffer (100 mM), HLM (0.2 mg/mL protein), and Propranolol (2 µM final) in a microcentrifuge tube. Pre-incubate at 37°C for 5 minutes.
-
Control: Include a sample with Quinidine (1 µM), a potent CYP2D6 inhibitor, to confirm specificity.
-
-
Initiation: Add NADPH generating system to start the reaction. Total volume: 200 µL.[2]
-
Incubation: Incubate at 37°C for 15 minutes (ensure linearity).
-
Termination: Stop reaction by adding 200 µL of ice-cold Acetonitrile containing 0.1% Ascorbic Acid and Internal Standard (e.g., Propranolol-d7).
-
Why Ascorbic Acid? 4-OH Propranolol oxidizes rapidly to a quinone methide; acidification/antioxidants prevent this.
-
-
Extraction: Vortex for 30s, centrifuge at 10,000 x g for 10 min at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS.
LC-MS/MS Parameters (Example)
Data Analysis & Interpretation
To determine the Intrinsic Clearance (
Formula for Metabolite Formation:
Where:
- = Velocity (pmol/min/mg protein)
- = Concentration of (R)-4-OH Propranolol (nM)
Specificity Check:
Calculate the Percent Inhibition by Quinidine:
-
For a valid CYP2D6 assay using Propranolol, inhibition should be >80% . If less, CYP1A2 interference is likely (check substrate concentration).
References
-
Regio- and stereoselective oxidation of propranolol enantiomers by human CYP2D6. Source: PubMed (Drug Metab Dispos)
-
CYP1A2 and CYP2D6 4-hydroxylate propranolol and both reactions exhibit racial differences. Source: PubMed (J Pharmacol Exp Ther)
-
FDA Table of Pharmacogenomic Biomarkers in Drug Labeling. Source: FDA.gov
-
Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS.
-
Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by LC-MS/MS. Source: Journal of Pharmaceutical and Biomedical Analysis
Impact of salt form (Hydrobromide vs Hydrochloride) on 4-Hydroxy Propranolol bioavailability
This guide provides a technical comparison between 4-Hydroxy Propranolol Hydrochloride (HCl) and Hydrobromide (HBr) salts.[1] While the HCl form is the industry standard for this active metabolite, the HBr form represents a physicochemical alternative often evaluated during salt selection screens for solubility and stability optimization.
Comparative Guide: Hydrochloride vs. Hydrobromide [1]
Executive Summary: The Salt Selection Matrix
4-Hydroxy Propranolol (4-OHP) is the primary active metabolite of Propranolol, exhibiting intrinsic sympathomimetic activity and potent antioxidant properties.[1] In drug development and pharmacological research, the choice of salt form dictates the compound's solid-state stability, dissolution rate, and effective dosing—factors that directly influence bioavailability.
-
The Standard (HCl): Chosen for its optimal balance of aqueous solubility, high melting point (thermal stability), and high active pharmaceutical ingredient (API) mass fraction.[1]
-
The Alternative (HBr): Typically evaluated when the HCl salt exhibits hygroscopicity or polymorphic instability.[1] It offers a different crystal lattice energy profile but carries a "mass penalty" due to the heavier bromide counterion.
Quick Comparison Table
| Feature | Hydrochloride (HCl) | Hydrobromide (HBr) | Impact on Bioavailability |
| Molecular Weight | ~311.8 g/mol | ~356.3 g/mol | Dosing: HBr requires ~14% higher mass for equivalent molar dose.[1] |
| Active Moiety (%) | 88.3% | 77.3% | Potency: HCl delivers more drug per milligram of powder.[1] |
| Solubility (Water) | High (>50 mg/mL) | Moderate-High | Dissolution: Both are highly soluble; unlikely to be rate-limiting.[1] |
| pH (Solution) | Acidic (pH 5-6) | Acidic (pH 5-6) | Stability: Both stabilize the oxidation-prone phenol group.[1] |
| Counterion Toxicity | Benign (Chloride) | Low (Bromide) | Safety: High doses of HBr can lead to bromism (rare in research).[1] |
Physicochemical Analysis & Causality
This section details why specific salt forms behave differently, moving beyond simple observation to the underlying chemical causality.
The "Mass Penalty" and Potency
Bioavailability is often confused with potency. While the salt form does not change the intrinsic permeability of the 4-OHP molecule (BCS Class I/II), it affects the amount of active drug delivered per unit of weight.
-
Mechanism: The bromide ion (79.90 u) is significantly heavier than the chloride ion (35.45 u).[1]
-
Calculation:
-
Practical Consequence: To achieve the same plasma concentration (bioavailability) in an animal model, researchers must weigh out 1.14x more HBr salt than HCl salt.[1] Failure to adjust for this results in an under-dosed experiment.[1]
Solubility and Dissolution Kinetics
4-Hydroxy Propranolol is a secondary amine.[1] Both HCl and HBr are strong acids that protonate the amine, rendering the salt ionic and water-soluble.
-
Lattice Energy: HBr salts often have higher lattice energies due to the larger ionic radius of Br⁻ (1.96 Å) compared to Cl⁻ (1.81 Å), which can lead to tighter packing and slightly slower dissolution rates.[1]
-
Bioavailability Implication: For an immediate-release formulation or IV standard preparation, the difference is negligible.[1] However, in a solid oral dosage form, the HCl salt's faster dissolution rate (due to lower lattice energy) generally favors rapid onset.
Stability and Oxidation
4-OHP contains a naphthol moiety susceptible to rapid oxidation (turning solutions brown/pink).[1]
-
Role of Counterion: Both HCl and HBr provide an acidic microenvironment (pH < 6) upon dissolution.[1] This acidity is critical because the phenolic oxidation is base-catalyzed.[1]
-
Protocol Recommendation: Regardless of salt form, solutions must be prepared in degassed buffers with antioxidants (e.g., ascorbic acid) to preserve bioavailability.
Experimental Protocols
These self-validating protocols allow researchers to characterize the specific salt form in hand.[1]
Protocol A: Comparative Solubility Assay (Saturation Shake-Flask)
Objective: Determine if the salt form limits the maximum absorbable dose.[1]
-
Preparation: Weigh excess solid (approx. 50 mg) of 4-OHP HCl and 4-OHP HBr into separate glass vials.
-
Solvent Addition: Add 1.0 mL of degassed Phosphate Buffered Saline (PBS, pH 7.4) or 0.1 N HCl (simulated gastric fluid).
-
Equilibration: Shake at 37°C for 24 hours.
-
Filtration: Filter supernatant through a 0.45 µm PVDF filter (low binding).
-
Quantification: Dilute and analyze via HPLC-UV (214 nm).
-
Validation Check: If the final pH of the supernatant has drifted >0.5 units, the buffering capacity was insufficient; repeat with stronger buffer.
-
Protocol B: Intrinsic Dissolution Rate (IDR)
Objective: Predict in vivo absorption rate differences.[1]
-
Pellet Formation: Compress 100 mg of pure salt into a disc (0.5 cm²) using a hydraulic press (constant pressure, e.g., 1 ton).
-
Dissolution: Mount the disc in a rotating disc holder immersed in 500 mL degassed water at 37°C, 50 rpm.
-
Sampling: Withdraw samples every 2 minutes for 20 minutes.
-
Calculation: Plot Cumulative Amount Dissolved vs. Time. The slope is the IDR.
-
Interpretation: If IDR(HCl) > IDR(HBr), the HCl salt will have a faster onset of action (Tmax).[1]
-
Visualizing the Metabolic Context
The following diagram illustrates the formation of 4-OHP and the influence of salt selection on its research utility.
Figure 1: Metabolic pathway of Propranolol to 4-Hydroxy Propranolol and the divergence of salt forms for pharmaceutical application.[1]
References
-
Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol.[1] British Journal of Pharmacology, 43(1), 222–235.[1] Link
-
Cayman Chemical. (n.d.).[1] (±)-4-hydroxy Propranolol (hydrochloride) Product Information. Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[3] Wiley-VCH.[1] (General reference for HCl vs HBr physicochemical principles).
-
MedChemExpress. (n.d.).[1] 4-Hydroxypropranolol hydrochloride Datasheet. Link
Sources
A Senior Scientist's Guide to QC Sample Preparation for 4-Hydroxy Propranolol Stability Studies: A Comparative Analysis
For researchers, scientists, and drug development professionals, ensuring the integrity of bioanalytical data is paramount. This is particularly critical in stability studies, where the accurate quantification of a drug and its metabolites over time, under various conditions, dictates key decisions in the development pipeline. This guide provides an in-depth, experience-driven comparison of common sample preparation techniques for Quality Control (QC) samples in stability studies of 4-Hydroxy Propranolol (4-HP), the primary active metabolite of the widely used beta-blocker, Propranolol.
The stability of 4-HP in biological matrices is a crucial parameter, as its degradation can lead to an underestimation of its concentration, impacting pharmacokinetic and toxicokinetic assessments. The choice of sample preparation methodology is not merely a procedural step; it is a critical determinant of analytical accuracy, precision, and the overall reliability of the stability data. Here, we move beyond simple protocols to dissect the "why" behind the "how," offering a comparative analysis of the two most prevalent techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
The Critical Role of Sample Preparation in Stability Studies
The fundamental goal of sample preparation in this context is to isolate 4-HP from the complex biological matrix (typically plasma) while preventing its ex-vivo degradation. An ideal method must be robust, reproducible, and minimize matrix effects that can interfere with the analytical endpoint, commonly Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
For stability-indicating methods, the sample preparation must not only efficiently extract the analyte of interest but also be compatible with the potential degradation products that might be formed under stress conditions (e.g., acid, base, oxidation, heat, light).[1]
Comparative Analysis: Protein Precipitation vs. Solid-Phase Extraction
The two primary workhorses for bioanalytical sample preparation are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). Each presents a distinct balance of speed, cost, and cleanliness of the final extract.
Protein Precipitation (PPT): The Rapid, High-Throughput Option
PPT is often the first choice for its simplicity and speed. It involves adding a water-miscible organic solvent (commonly acetonitrile or methanol) to the plasma sample, which denatures and precipitates the proteins.[2] After centrifugation, the supernatant containing the analyte is collected for analysis.
Expertise & Experience in Practice:
While PPT is straightforward, the choice of precipitating solvent can significantly impact recovery and the level of residual matrix components. Acetonitrile is generally preferred as it tends to precipitate proteins more effectively and results in a cleaner supernatant compared to methanol.[3] For analytes like 4-HP, which are relatively polar, a simple one-step protein precipitation can be an efficient extraction method.[4][5]
Solid-Phase Extraction (SPE): The Selective, High-Purity Approach
SPE provides a more selective and thorough cleanup by utilizing a solid stationary phase to retain the analyte while matrix components are washed away.[2] For a compound like 4-HP, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent can be effective.[6]
Expertise & Experience in Practice:
The multi-step nature of SPE (conditioning, loading, washing, and eluting) offers more opportunities for optimization to achieve a cleaner extract. This is particularly advantageous in stability studies where potential degradation products might have different polarities than the parent analyte. A well-developed SPE method can effectively remove phospholipids, which are notorious for causing ion suppression in LC-MS/MS analysis.[7]
Head-to-Head Performance Data: A Synthesized Comparison
The following table summarizes key performance parameters for PPT and SPE based on published data for Propranolol and its metabolites, providing a comparative framework for 4-HP.
| Performance Metric | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Rationale & Causality |
| Analyte Recovery (%) | Generally >80% (often >90% with optimized solvent)[5] | Typically >64%, can be optimized to >90%[6] | PPT is a bulk removal technique, leading to high recovery of soluble analytes. SPE recovery depends on the optimization of loading, washing, and elution steps. |
| Matrix Effect | Higher potential for ion suppression due to co-extracted phospholipids and other endogenous components.[7] | Significantly lower matrix effects due to more selective removal of interfering substances.[7][8] | The wash steps in SPE are crucial for removing matrix components that are not strongly retained on the sorbent, leading to a cleaner final extract. |
| Throughput & Speed | High; minimal steps. | Lower; multi-step process. | The sequential nature of SPE (conditioning, loading, washing, elution) is inherently more time-consuming than the single-step addition and centrifugation of PPT. |
| Cost per Sample | Low; requires only solvent and centrifuge tubes. | High; requires SPE cartridges/plates and a vacuum/positive pressure manifold. | The consumable cost of SPE cartridges or plates is significantly higher than that of the solvents used in PPT. |
| Method Development | Simple; primarily involves selecting the precipitation solvent and its ratio to the sample. | Complex; requires selection of sorbent, and optimization of pH, and wash/elution solvents. | The multiple variables in an SPE method necessitate a more involved development and validation process to ensure robustness. |
| Suitability for Stability-Indicating Methods | Good, but potential for co-elution of degradation products with matrix components. | Excellent; the chromatographic separation on the SPE sorbent can help in differentiating the parent analyte from its degradation products. | The selectivity of SPE can be tailored to retain a broader range of analytes with varying polarities, which is beneficial when dealing with unknown degradation products. |
Experimental Protocols
The following are detailed, step-by-step methodologies for both PPT and SPE, synthesized from established methods for 4-Hydroxy Propranolol and related compounds.[4][5][6]
Protocol 1: Protein Precipitation using Acetonitrile
This protocol is designed for high-throughput analysis and is based on methods that have demonstrated high recovery and good precision.[5]
-
Sample Aliquoting: Pipette 100 µL of each QC plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 4-Hydroxy Propranolol-d7) to each tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,500 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or well plate.
-
Dilution (if necessary): Dilute the supernatant with an appropriate volume of the mobile phase starting condition (e.g., 600 µL) to reduce the organic content and improve peak shape during chromatography.[4]
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction using a C18 Cartridge
This protocol is designed for achieving a cleaner extract and minimizing matrix effects, based on validated methods for Propranolol and its metabolites.[6]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Aliquoting and Pre-treatment: To 300 µL of each QC plasma sample, add 10 µL of the internal standard working solution.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase starting condition.
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Visualizing the Workflow: A Comparative Diagram
The following diagrams, generated using Graphviz, illustrate the distinct workflows of Protein Precipitation and Solid-Phase Extraction.
Caption: Protein Precipitation Workflow for 4-HP Sample Prep.
Caption: Solid-Phase Extraction Workflow for 4-HP Sample Prep.
Conclusion and Recommendations
The choice between Protein Precipitation and Solid-Phase Extraction for 4-Hydroxy Propranolol stability studies is a classic trade-off between speed and cleanliness.
-
Protein Precipitation is a highly effective method for high-throughput environments where rapid sample turnaround is critical. Its high recovery and simplicity are major advantages. However, the potential for significant matrix effects necessitates careful validation of the LC-MS/MS method to ensure that ion suppression does not compromise the accuracy of the stability data.[7]
-
Solid-Phase Extraction is the superior choice when the highest data quality is required, and matrix effects are a concern. While more laborious and costly, the resulting cleaner extract can lead to improved assay sensitivity and robustness, which is particularly important in long-term stability studies where subtle degradation trends need to be reliably detected.[8]
For a comprehensive stability program, a hybrid approach may be optimal. PPT can be employed for early-stage, non-critical time points, while the more robust SPE method can be reserved for pivotal time points and for investigating any anomalous results. Ultimately, the decision must be guided by a thorough method validation that assesses recovery, matrix effects, and the stability of 4-Hydroxy Propranolol in the final extract, ensuring the chosen sample preparation technique is fit for its intended purpose.
References
-
Bardhi A, Ventrella D, Elmi A, Gehring R, Martelli D, Troisio I, Bacci ML, Barbarossa A. (2026). First validated liquid chromatography–tandem mass spectrometry method for simultaneous quantification of propranolol and 4-hydroxypropranolol in pig plasma and dried blood spots and its application to a pharmacokinetic study. Veterinary World, 19(1): 15–28. [Link]
-
He, H., Li, L., Zhao, L., Sun, N., Zhang, M., Cheng, Y., Yu, L., Ma, L., & Wang, X. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. Analytical Methods, 10(47), 5656-5664. [Link]
-
News-Medical. (2015, May 26). Using Protein Crash and Solid Phase Extraction Techniques for Biological Sample Preparation. [Link]
-
Patel, P., Patel, N., Kulkarni, G., & Patel, B. K. (2015). Stability indicating RP-HPLC method development and validation of Etizolam and Propranolol hydrochloride in pharmaceutical dosage form. World Journal of Pharmaceutical Sciences, 3(6), 1113–1124. [Link]
-
Rondelli, I., Frigerio, E., & James, C. A. (2004). Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. Journal of Chromatography B, 807(1), 41-50. [Link]
-
Samanidou, V., & Nazyropoulou, C. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Peptide Science, 26(9), e3272. [Link]
-
Thummar, K., & Patel, C. (2017). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 145, 74-81. [Link]
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06252H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
